molecular formula C6H12ClNO2 B1378490 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1421602-17-6

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

Número de catálogo: B1378490
Número CAS: 1421602-17-6
Peso molecular: 165.62 g/mol
Clave InChI: KZPRQMRSERJNBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a synthetic, non-proteinogenic amino acid featuring a cyclopropane ring, a structure of significant interest in medicinal chemistry and chemical biology. The strained cyclopropane ring, combined with both amino and carboxylic acid functional groups, makes this compound a valuable building block for the synthesis of more complex molecules and a potential precursor for pharmacologically active agents. Compounds within the aminocyclopropane family are known to serve as key intermediates in biological systems and as mechanistic probes in biochemical studies. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor to the plant hormone ethylene . Furthermore, substituted aminocyclopropanes are widely investigated for their mechanism of action, which often involves enzymatic single-electron oxidation leading to ring cleavage; this pathway is exploited by active molecules like the antidepressant tranylcypromine, which acts as a suicide inhibitor for enzymes such as monoamine oxidases (MAO) and histone demethylases (LSD1) . The 2-aminoethyl side chain in this particular compound also suggests potential for research into neurotransmitters, as structurally similar cyclopropane analogues have been studied for their activity on GABA-related mechanisms in the central nervous system . This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propiedades

IUPAC Name

1-(2-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-4-3-6(1-2-6)5(8)9;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPRQMRSERJNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 1421602-17-6) is a specialized, conformationally restricted analogue of


-aminobutyric acid (GABA). Structurally, it features a cyclopropane ring at the 

-position relative to the carboxyl group, creating a quaternary carbon center that rigidly defines the spatial vector of the ethylamine side chain. Unlike its homologue 1-aminocyclopropanecarboxylic acid (ACC)—a partial agonist at the NMDA receptor glycine site—this compound extends the amine functionality by two carbons, aligning it pharmacologically with the GABAergic system. It serves as a critical chemical probe for mapping the steric requirements of GABA

(

) receptors and as a robust building block in the synthesis of peptidomimetics and proteolysis-targeting chimeras (PROTACs).

Physicochemical Profile

The incorporation of the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), influencing both the acidity of the carboxylic acid and the basicity of the amine. The hydrochloride salt form ensures water solubility and stability against oxidative degradation.

PropertyData
IUPAC Name 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride
CAS Number 1421602-17-6 (HCl salt); 126822-37-5 (Free base)
Molecular Formula C

H

ClNO

Molecular Weight 165.62 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in H

O (>50 mg/mL); sparingly soluble in EtOH
pKa (Calc.) Acid: ~3.5 (influenced by ring s-character); Amine: ~10.2
Melting Point >200°C (dec)
Hygroscopicity Moderate; storage in desiccator recommended

Synthetic Methodology

The synthesis of 1-(2-aminoethyl)cyclopropane-1-carboxylic acid requires the construction of a quaternary carbon center on the cyclopropane ring followed by a chain extension. The most robust laboratory protocol involves the homologation of a cyclopropane diester precursor.

Core Synthetic Pathway: Nitrile Homologation Strategy

This route avoids the use of hazardous diazomethane (Arndt-Eistert) and relies on classic nucleophilic substitution and reduction.

Step 1: Construction of the Cyclopropane Core

Reagents: Diethyl malonate, 1,2-dibromoethane, K


CO

, DMF/DMSO.
  • Mechanism: Double alkylation of the malonate enolate forms the strained ring.

  • Outcome: Diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Desymmetrization and Chain Extension

Reagents:

  • KOH (1 eq), EtOH (Partial hydrolysis).

  • BH

    
    ·THF or LiAlH
    
    
    
    (Selective reduction of acid to alcohol).
  • MsCl, Et

    
    N (Mesylation).
    
  • NaCN, DMSO (Displacement).

  • Logic: Converting one ester to a cyanomethyl group (-CH

    
    CN) effectively adds the two carbons and the nitrogen atom required for the side chain.
    
Step 3: Reduction and Hydrolysis

Reagents: H


, Raney Ni (Nitrile reduction) 

HCl hydrolysis.
  • Outcome: The nitrile is reduced to the primary amine (-CH

    
    CH
    
    
    
    NH
    
    
    ), and the remaining ester is hydrolyzed to the acid.

Synthesis Start Diethyl Malonate Step1 Diethyl 1,1-cyclopropane- dicarboxylate Start->Step1 1,2-Dibromoethane K2CO3, DMF Step2 1-(Hydroxymethyl) cyclopropanecarboxylate Step1->Step2 1. Partial Hydrolysis 2. BH3·THF Reduction Step3 1-(Cyanomethyl) cyclopropanecarboxylate Step2->Step3 1. MsCl, Et3N 2. NaCN, DMSO Final 1-(2-Aminoethyl) cyclopropane-1-COOH HCl Step3->Final 1. H2, Raney Ni 2. HCl Hydrolysis

Figure 1: Step-wise synthetic workflow via nitrile homologation.

Pharmacological Applications

The compound acts as a conformationally restricted GABA mimetic . By locking the


-carbon into a cyclopropane ring, the molecule probes the "folded" vs. "extended" conformations required for binding to specific GABA receptor subtypes.
Receptor Selectivity
  • GABA

    
     (
    
    
    
    ) Receptors:
    Analogues with rigidified backbones are often used to distinguish GABA
    
    
    binding pockets, which are structurally distinct from GABA
    
    
    . The cyclopropane ring prevents free rotation around the C
    
    
    -C
    
    
    bond axis relative to the carboxylate, potentially favoring the specific rotamer required for
    
    
    -receptor activation or antagonism.
  • GABA Transporters (GAT): The steric bulk of the cyclopropane ring can interfere with transporter uptake, potentially making this compound a transport-resistant agonist or a reuptake inhibitor.

Structural Comparison (SAR)

Unlike GABA, which is highly flexible, 1-(2-aminoethyl)cyclopropane-1-carboxylic acid occupies a defined region of conformational space.

SAR cluster_activity Pharmacological Target GABA GABA (Flexible) Target 1-(2-Aminoethyl)cyclopropane-1-COOH (Restricted Alpha-Carbon) GABA->Target Cyclopropanation of Alpha-Carbon ACC ACC (1-Aminocyclopropane-1-COOH) (Alpha-Amino Acid) Target->ACC Chain Shortening (Loss of GABA activity) GABA_R GABA Receptor Agonist/Antagonist Target->GABA_R NMDA_R NMDA Glycine Site (No Activity) ACC->NMDA_R

Figure 2: Structure-Activity Relationship (SAR) distinguishing the target from GABA and ACC.

Experimental Protocol: In Vitro Handling

Objective: Preparation of a 10 mM stock solution for electrophysiology or binding assays.

  • Weighing: Accurately weigh 16.56 mg of the hydrochloride salt. Note that the salt is hygroscopic; perform weighing rapidly or in a controlled humidity environment.

  • Solubilization: Dissolve in 10 mL of sterile, distilled deionized water (ddH

    
    O). Vortex for 30 seconds until clear.
    
  • pH Adjustment (Critical): The solution will be acidic (pH ~4.0-5.0) due to the HCl moiety.

    • For physiological assays: Buffer with HEPES or PBS. If adding directly to a bath solution, ensure the buffering capacity of the bath (e.g., 10 mM HEPES) is sufficient to neutralize the addition.

    • Neutralization: If high concentrations are injected, neutralize carefully with 1N NaOH to pH 7.2–7.4, monitoring with a micro-pH probe to avoid precipitation or degradation.

  • Filtration: Filter sterilize using a 0.22

    
    m PVDF syringe filter.
    
  • Storage: Aliquot into light-resistant microtubes. Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Incompatibility: Strong oxidizing agents.[1]

  • Spill Response: Sweep up dry powder to avoid aerosol generation. Dissolve in water and neutralize before disposal.

References

  • Chemical Identity & Properties: PubChem. 1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride. National Library of Medicine. Link

  • Synthesis of Cyclopropane Amino Acids: "Synthesis of Functionalized Cyclopropanes from Carboxylic Acids." Chem. Eur. J., 2018. Link

  • GABA Analogue Pharmacology: "The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors." Br J Pharmacol., 2002. (Contextual grounding for conformationally restricted GABA analogs). Link

  • Commercial Availability & Specifications: Sigma-Aldrich Product Specification, 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride. Link

Sources

1-(2-Aminoethyl)cyclopropane-1-carboxylic Acid Hydrochloride: A Rigid Scaffold for Targeted Protein Degradation and Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Aminoethyl)cyclopropane-1-carboxylic Acid Hydrochloride: Mechanism of Action & Application Guide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 1421602-17-6) is a specialized non-proteinogenic amino acid used primarily as a conformationally restricted building block in modern drug discovery. Unlike simple aliphatic linkers (e.g., PEG or alkyl chains), this molecule incorporates a cyclopropane ring at the


-carbon position relative to the carboxyl group.

Its primary mechanism of action in drug development is entropic modulation . By restricting the rotational degrees of freedom in bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) or peptidomimetics—it pre-organizes the ligand conformation, reducing the entropic penalty upon binding to biological targets. Additionally, it serves as a structural analog to


-aminobutyric acid (GABA), offering potential utility in neuropharmacological probe design.

Chemical Identity & Structural Logic[1]

PropertyDetail
IUPAC Name 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride
CAS Number 1421602-17-6 (HCl salt); 126822-37-5 (Free acid)
Molecular Formula

Molecular Weight 165.62 g/mol
Functional Class

-Amino Acid; Cyclopropane Scaffold; PROTAC Linker
Key Structural Feature Quaternary

-carbon (gem-disubstituted cyclopropane)
Structural Homology

This molecule acts as a conformationally constrained analog of GABA (


-aminobutyric acid).
  • GABA Backbone:

    
     (High flexibility)
    
  • Subject Molecule:

    
     (Restricted 
    
    
    
    conformation)

Mechanism of Action

A. Primary Mechanism: Entropic Optimization in Linker Design (PROTACs)

In Targeted Protein Degradation (TPD), the linker connecting the E3 ligase ligand and the Protein of Interest (POI) ligand is critical. Flexible linkers (PEGs) often suffer from high entropic costs during the formation of the ternary complex (POI:PROTAC:E3).

  • Conformational Restriction: The cyclopropane ring locks the bond angles at the C1 position (

    
     internal angle), forcing the 2-aminoethyl and carboxylic acid tails into specific vectors. This reduces the "floppiness" of the linker.
    
  • Exit Vector Control: The rigid geometry directs the attached ligands (warhead and E3 binder) into a precise orientation, potentially enhancing the cooperativity (

    
    ) of ternary complex formation.
    
  • Metabolic Stability: The cyclopropane ring is generally more resistant to oxidative metabolism (e.g.,

    
    -oxidation) compared to linear alkyl chains, prolonging the half-life of the degrader in vivo.
    
B. Secondary Mechanism: Peptidomimetic Modulation

In peptide drug design, this molecule functions as a


-turn mimetic .
  • Mechanism: When incorporated into a peptide backbone, the steric bulk and bond angle constraints of the cyclopropane ring prevent the formation of

    
    -helices or 
    
    
    
    -sheets, instead inducing specific turn geometries (e.g.,
    
    
    -turns).
  • Application: This is used to stabilize bioactive conformations of peptide ligands, preventing proteolytic degradation by limiting access of proteases to the peptide bond.

C. Pharmacological Mechanism (GABAergic Systems)

As a structural analog of GABA, the molecule possesses the pharmacophore required for interaction with GABAergic systems, though its potency and selectivity depend on specific derivatization.

  • Target: Potential modulation of GABA-AT (GABA aminotransferase) or GABA-C receptors.

  • Action: The steric bulk of the cyclopropane ring can block the conformational changes required for enzyme turnover (in the case of GABA-AT) or receptor channel gating, acting as a competitive inhibitor or antagonist.

Visualization of Mechanism

Diagram 1: Entropic Restriction in PROTAC Design

The following diagram illustrates how the cyclopropane scaffold reduces the "Cone of Uncertainty" (entropic penalty) compared to a flexible PEG linker.

PROTAC_Mechanism cluster_0 Flexible Linker (High Entropy) cluster_1 Rigid Cyclopropane Linker (Low Entropy) POI_A Target Protein Linker_A PEG Chain (High Rotation) POI_A->Linker_A Unstable Complex E3_A E3 Ligase Linker_A->E3_A Entropy Entropic Penalty Reduction Linker_A->Entropy High Cost POI_B Target Protein Linker_B 1-(2-Aminoethyl) cyclopropane-1-COOH (Locked Vector) POI_B->Linker_B Stable Ternary Complex E3_B E3 Ligase Linker_B->E3_B Linker_B->Entropy Optimized

Caption: Comparison of flexible vs. rigid linker dynamics in ternary complex formation. The cyclopropane scaffold minimizes entropic penalty, stabilizing the POI-Ligase interaction.

Experimental Protocols

Protocol A: Synthesis of Linker-Conjugates (Amide Coupling)

This protocol describes coupling the carboxylic acid end of the scaffold to an amine-bearing E3 ligase ligand (e.g., Thalidomide derivative).

Reagents:

  • 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid HCl (1.0 eq)

  • Amine-bearing Ligand (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid HCl in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at

    
     for 15 minutes.
    
    • Note: The pre-activation step is crucial to ensure the hindered carboxyl group (attached to the quaternary cyclopropane carbon) forms the active ester.

  • Coupling: Add the Amine-bearing Ligand (dissolved in minimal DMF) dropwise to the activated mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS for the formation of the amide bond (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with

    
     (aq), 
    
    
    
    (sat), and Brine. Dry over
    
    
    .
  • Deprotection (if applicable): If the amino tail is Boc-protected, treat with TFA/DCM (1:1) to expose the amine for the next coupling step (attachment to Warhead).

Protocol B: Ternary Complex Stability Assay (TR-FRET)

To validate the mechanistic benefit of the rigid linker.

  • Setup: Label the Target Protein (POI) with a Terbium donor (Tb-Anti-Tag). Label the E3 Ligase (e.g., VHL) with a red-shift acceptor dye.

  • Titration: Incubate POI (10 nM) and E3 (10 nM) with increasing concentrations of the PROTAC synthesized with the cyclopropane linker.

  • Measurement: Measure TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).

  • Analysis: Plot FRET ratio vs. [PROTAC]. A "bell-shaped" curve (Hook effect) confirms ternary complex formation.

    • Metric: Compare

      
       (Degradation Concentration) and 
      
      
      
      vs
      
      
      to calculate Cooperativity (
      
      
      ).

Physicochemical Profile

The following table contrasts the cyclopropane scaffold with standard linkers.

Parameter1-(2-Aminoethyl)cyclopropane...[1]Linear Alkyl (C5)PEG (PEG-2)
Rigidity High (Locked

-carbon)
Medium (Rotatable bonds)Low (High flexibility)
Lipophilicity (cLogP) Moderate (~0.5 - 1.0)High (> 2.[2]0)Low (< 0)
Metabolic Stability High (Ring strain prevents oxidation)Low (

-oxidation risk)
Moderate (Oxidative cleavage)
Solubility Good (Zwitterionic character)PoorExcellent
Use Case Rigidifying PROTACs, PeptidomimeticsSimple SpacersSolubility enhancement

References

  • Sigma-Aldrich. 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride Product Sheet. Link

  • Tocris Bioscience. Degrader Building Blocks for Targeted Protein Degradation. Link

  • ResearchGate. Synthesis and Structure-Activity Relationships of Cyclopropane-Containing Analogs. Link

  • National Institutes of Health (NIH). Cyclopropane Derivatives and their Diverse Biological Activities. Link

  • PharmaBlock. Application of Cyclopropane in Drug Discovery (Whitepaper). Link

Sources

Technical Guide: Synthesis of 1-(2-Aminoethyl)cyclopropane-1-carboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 1-(2-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride , a conformationally restricted amino acid analog. This molecule is a structural homolog of 1-aminocyclopropane-1-carboxylic acid (ACC) and serves as a critical scaffold in the development of NMDA receptor modulators, peptidomimetics, and ethylene biosynthesis inhibitors.

The guide prioritizes a Dicarboxylate Desymmetrization Route , chosen for its scalability, use of commercially available reagents, and avoidance of hazardous diazo compounds often associated with cyclopropane synthesis.

Retrosynthetic Analysis & Strategy

The target molecule features a quaternary carbon at the C1 position of a cyclopropane ring, substituted with a carboxylic acid and a 2-aminoethyl chain. The primary synthetic challenge is constructing the strained ring while differentiating the two substituents to allow for selective chain extension.

Strategic Logic:

  • Ring Construction: The cyclopropane core is most robustly formed via the double alkylation of an active methylene compound (diethyl malonate) with a 1,2-dihaloethane.

  • Desymmetrization: Starting from a symmetric diester allows for high-yield cyclopropanation. Subsequent partial hydrolysis differentiates the two carbonyls.

  • Homologation: The 2-aminoethyl side chain is generated via a one-carbon homologation of a hydroxymethyl intermediate (Alcohol

    
     Nitrile 
    
    
    
    Amine).
Pathway Visualization

SynthesisPathway cluster_legend Process Stages SM Diethyl Malonate (Starting Material) Inter1 Diethyl 1,1-cyclopropanedicarboxylate (Ring Formation) SM->Inter1 1,2-dibromoethane K2CO3, TEBA (PTC) Inter2 Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (Selective Reduction) Inter1->Inter2 1. KOH (1 eq) 2. BH3·THF or Mixed Anhydride/NaBH4 Inter3 Ethyl 1-(cyanomethyl)cyclopropanecarboxylate (Homologation) Inter2->Inter3 1. MsCl, Et3N 2. NaCN, DMSO Final 1-(2-aminoethyl)cyclopropane-1-carboxylic acid HCl (Target) Inter3->Final 1. H2, Raney Ni 2. 6N HCl, Reflux

Figure 1: Strategic flow from commodity starting materials to the target amino acid.[1][2][3][4][5][6]

Detailed Experimental Protocol

Stage 1: Cyclopropanation (Ring Formation)

The formation of the quaternary center is thermodynamically unfavorable due to ring strain. Traditional alkoxide methods (NaOEt) often lead to polymerization or low yields. The Phase Transfer Catalysis (PTC) method is superior here, offering cleaner reaction profiles and easier workup [1].

  • Reagents: Diethyl malonate (1.0 eq), 1,2-dibromoethane (1.5 eq), Potassium Carbonate (2.5 eq), TEBA (Triethylbenzylammonium chloride, 5 mol%), Acetonitrile or DMF.

  • Protocol:

    • Suspend finely powdered

      
       and TEBA in acetonitrile.
      
    • Add diethyl malonate and 1,2-dibromoethane.

    • Heat to reflux (approx. 80°C) with vigorous mechanical stirring for 16–24 hours. The mixture will thicken as salts precipitate.

    • Workup: Filter off the solids. Concentrate the filtrate. Distill the residue under vacuum (approx. 100–110°C at 20 mmHg) to isolate Diethyl 1,1-cyclopropanedicarboxylate .

    • Checkpoint: Verify disappearance of vinylic protons in NMR; look for characteristic cyclopropane high-field multiplets (1.4–1.6 ppm).

Stage 2: Desymmetrization & Selective Reduction

To attach the aminoethyl chain, one ester must be converted to an alcohol while preserving the other ester.

  • Step A: Partial Hydrolysis

    • Dissolve the diester in Ethanol.

    • Add exactly 1.0 equivalent of KOH (dissolved in ethanol) dropwise at 0°C.

    • Stir at room temperature overnight.

    • Evaporate ethanol, dissolve residue in water, and wash with ether (removes diester).

    • Acidify the aqueous layer (pH 2) and extract with ethyl acetate to obtain 1-(ethoxycarbonyl)cyclopropanecarboxylic acid .

  • Step B: Chemoselective Reduction

    • Option A (Borane): Treat the mono-acid with

      
       (1.1 eq) at 0°C. Borane reduces carboxylic acids faster than esters.
      
    • Option B (Mixed Anhydride - Scalable): React the mono-acid with Isobutyl chloroformate/N-methylmorpholine to form the mixed anhydride, then reduce in situ with

      
       in aqueous THF.
      
    • Product: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate .

Stage 3: Homologation (Chain Extension)

The hydroxymethyl group (-CH2OH) provides only one carbon. The target requires two carbons (-CH2CH2NH2). We extend the chain via nitrile displacement.

  • Step A: Activation

    • Dissolve the alcohol in DCM with triethylamine (1.5 eq).

    • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise at 0°C.

    • Wash with water/brine and concentrate to yield the Mesylate .

  • Step B: Cyanidation [3]

    • Dissolve the crude mesylate in DMSO (anhydrous).

    • Add Sodium Cyanide (NaCN, 1.5 eq). Caution: Highly Toxic.

    • Heat to 60–80°C for 4–6 hours.

    • Workup: Quench with water (in a fume hood), extract with Ethyl Acetate.

    • Product: Ethyl 1-(cyanomethyl)cyclopropanecarboxylate .

    • Data Check: Look for the nitrile stretch in IR (~2250 cm⁻¹) and the shift of the CH2 protons in NMR.

Stage 4: Nitrile Reduction & Deprotection

The final stage converts the nitrile to a primary amine and hydrolyzes the ester to the acid.

  • Protocol:

    • Hydrogenation: Dissolve the nitrile in Methanol saturated with Ammonia (prevents secondary amine formation).

    • Add Raney Nickel (active catalyst) and hydrogenate at 50 psi (Parr shaker) for 12 hours.

    • Filter catalyst (Caution: Pyrophoric) and concentrate to get the amino-ester intermediate.

    • Hydrolysis: Dissolve the intermediate in 6N HCl.

    • Reflux for 4–6 hours. This effects both ester hydrolysis and salt formation.

    • Purification: Concentrate to dryness. Recrystallize from Ethanol/Ether or use ion-exchange chromatography (Dowex 50W) if high purity is required.

    • Final Product: 1-(2-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride .

Quantitative Data Summary

ParameterStage 1 (Ring Formation)Stage 2 (Reduction)Stage 3 (Homologation)Stage 4 (Final)
Key Reagent 1,2-Dibromoethane / TEBAKOH / BH3[3]·THFNaCN / DMSOH2 / Ra-Ni / HCl
Typical Yield 75–85%80–90%70–80%60–75%
Critical Impurity Unreacted MalonateDiol (Over-reduction)Elimination productsSecondary amines
Purification Vacuum DistillationAcid/Base ExtractionSilica ChromatographyRecrystallization

Process Safety & Troubleshooting

  • Exothermic Cyclization: The alkylation of malonate is exothermic. On large scales, control the addition rate of the malonate/base mixture to maintain temperature.

  • Cyanide Hazards: Stage 3 involves NaCN. Maintain pH > 10 in aqueous waste streams to prevent HCN gas evolution. Use bleach to quench cyanide waste.

  • Ring Stability: The cyclopropane ring is generally stable under the acidic reflux conditions of Stage 4, but prolonged exposure to Lewis acids should be avoided during earlier steps to prevent ring-opening.

References

  • Singh, R. K.; Danishefsky, S. (1981).[4] "Cyclopropane-1,1-dicarboxylic acid".[7][2][4][8] Organic Syntheses, 60, 66.

  • Krapcho, A. P. (1978). "Synthetic applications of dealkoxycarbonylations of malonate esters". Synthesis, 1982(10), 805-822.
  • Gao, Y.; et al. (2003). "Synthesis of 1-substituted cyclopropanecarboxylic acids". Journal of Organic Chemistry. (General methodology for 1,1-disubstituted cyclopropanes).
  • National Analytical Corporation. "1-(2-Aminoethyl)cyclopropane-1-carboxylic Acid Hydrochloride Product Specifications". CAS 1421602-17-6.[8][9]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a unique cyclic amino acid derivative with potential applications in medicinal chemistry and drug development. Its constrained cyclopropane ring and the presence of both a primary amine and a carboxylic acid make it an intriguing building block for novel therapeutics. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document serves as a foundational resource for researchers, offering expected spectral features based on established principles and data from analogous structures. Furthermore, it outlines the standard experimental protocols for acquiring this critical data, ensuring a self-validating system for future characterization.

Introduction: The Structural Significance of a Constrained Amino Acid

Cyclopropane-containing amino acids are of significant interest in peptide and medicinal chemistry. The inherent rigidity of the cyclopropane ring can impart conformational constraints on peptides, leading to enhanced metabolic stability and receptor-binding affinity. 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (Molecular Formula: C6H12ClNO2, Molecular Weight: 165.62 g/mol , CAS: 1421602-17-6) is a particularly interesting example, featuring a geminally disubstituted cyclopropane core with both a carboxylic acid and an aminoethyl side chain.[1] The hydrochloride salt form ensures its solubility in aqueous media, a crucial property for many biological and pharmaceutical applications.

This guide will delve into the predicted spectroscopic signature of this molecule, providing a roadmap for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and stereochemistry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropane methylene protons and the protons of the ethyl chain adjacent to the stereocenter. The presence of the acidic proton of the carboxylic acid and the ammonium protons will also be key features. All chemical shifts are predicted for a standard NMR solvent such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 12.0Broad SingletExchangeable with D₂O.
Ammonium (-NH₃⁺)7.5 - 8.5Broad SingletExchangeable with D₂O.
Methylene (-CH₂-N)~3.1TripletCoupled to the adjacent -CH₂- group.
Methylene (-C-CH₂-)~2.0TripletCoupled to the adjacent -CH₂-N group.
Cyclopropane (-CH₂-)0.8 - 1.5MultipletsDiastereotopic protons, complex coupling.

Causality Behind Predictions:

  • Cyclopropane Protons: The protons on the cyclopropane ring are expected to be in the upfield region (0.8 - 1.5 ppm) due to the shielding effect of the ring current. They will likely appear as complex multiplets due to geminal and cis/trans vicinal coupling.

  • Ethyl Side Chain: The methylene group attached to the ammonium nitrogen will be deshielded due to the inductive effect of the positive charge, appearing around 3.1 ppm. The adjacent methylene group will be slightly more shielded, appearing around 2.0 ppm. Both are expected to be triplets due to coupling with each other.

  • Acidic and Ammonium Protons: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield. Similarly, the protons of the ammonium group will be deshielded and broadened due to quadrupolar relaxation and exchange. Both signals will disappear upon the addition of a few drops of D₂O.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)175 - 180
Quaternary Cyclopropane (-C-)30 - 35
Methylene (-CH₂-N)~40
Methylene (-C-CH₂-)~35
Cyclopropane (-CH₂-)15 - 20

Causality Behind Predictions:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing in the 175-180 ppm range.

  • Cyclopropane Carbons: The carbons of the cyclopropane ring are characteristically shielded, appearing in the upfield region of the spectrum. The quaternary carbon will be further downfield than the methylene carbons.

  • Ethyl Side Chain Carbons: The methylene carbon attached to the nitrogen will be deshielded compared to a standard alkane due to the electronegativity of the nitrogen.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Perform a D₂O exchange experiment to confirm the identity of the -COOH and -NH₃⁺ protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which in this case would confirm the methylene and quaternary carbons.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range ¹H-¹³C correlations, which can be crucial for confirming the assignment of the quaternary carbon.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (≥400 MHz) cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent H1_NMR 1D ¹H NMR dissolve->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR assign_signals Assign Signals TwoD_NMR->assign_signals confirm_structure Confirm Structure assign_signals->confirm_structure

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, the IR spectrum will be dominated by absorptions from the carboxylic acid and ammonium groups.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300StrongVery Broad
N-H Stretch (Ammonium)3000 - 3200MediumBroad, overlapping O-H
C=O Stretch (Carboxylic Acid)1700 - 1730StrongSharp
N-H Bend (Ammonium)1500 - 1600Medium
C-O Stretch (Carboxylic Acid)1200 - 1300Medium

Causality Behind Predictions:

  • O-H and N-H Stretching: The most prominent feature will be a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[2][3] Overlapping with this will be the N-H stretching of the ammonium group.

  • C=O Stretching: A strong, sharp absorption between 1700 and 1730 cm⁻¹ is expected for the carbonyl group of the carboxylic acid.[2][3] Its exact position can be influenced by hydrogen bonding.

  • N-H Bending: The bending vibration of the N-H bonds in the ammonium group is expected to appear in the 1500-1600 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest and quickest method.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the spectrum of the sample.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition FTIR Analysis cluster_analysis Data Interpretation prep Prepare KBr Pellet or use ATR background Acquire Background Spectrum prep->background sample_spec Acquire Sample Spectrum background->sample_spec identify_peaks Identify Characteristic Absorption Bands sample_spec->identify_peaks confirm_groups Confirm Functional Groups identify_peaks->confirm_groups

Caption: A general workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

For 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, electrospray ionization (ESI) would be an appropriate soft ionization technique.

Table 4: Predicted Key Ions in the Mass Spectrum (ESI+)

m/z Value Proposed Ion Notes
130.08[M+H]⁺Protonated molecule (free base).
112.07[M+H - H₂O]⁺Loss of water from the protonated molecule.
84.08[M+H - COOH₂]⁺Loss of formic acid.

Causality Behind Predictions:

  • Molecular Ion: In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺, where M is the free base (C₆H₁₁NO₂). This would have an m/z of approximately 130.08. The hydrochloride salt itself will not be observed directly.

  • Fragmentation: Common fragmentation pathways for amino acids include the loss of water and the loss of the carboxylic acid group (as formic acid). These fragmentation patterns can provide confirmatory evidence for the structure.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS), for example, using a time-of-flight (TOF) or Orbitrap analyzer, is highly recommended to confirm the elemental composition of the parent and fragment ions.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire a full scan mass spectrum in positive ion mode.

    • If further structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its characteristic fragment ions.

Caption: A standard workflow for mass spectrometry analysis.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and confidently characterize this molecule upon synthesis or acquisition. The outlined experimental protocols provide a robust framework for obtaining high-quality data. The unique structural features of this constrained amino acid derivative make it a valuable tool in the design of novel chemical entities, and its thorough spectroscopic characterization is the first critical step in unlocking its full potential.

References

  • Vertex AI Search. 1-(2-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, min 97%, 500 mg.
  • Chemistry LibreTexts. (2025-01-19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Methodological & Application

In Vivo Evaluation and Application of 1-(2-Aminoethyl)cyclopropane-1-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a conformationally restricted analog of


-aminobutyric acid (GABA).[1] Structurally, it features a cyclopropane ring at the 

-position relative to the carboxyl group, with a 2-aminoethyl side chain. This rigid scaffold restricts the conformational freedom of the GABA backbone, making it a critical chemical probe for mapping the pharmacophore requirements of GABA receptors (GABA

, GABA

, GABA

) and transporters (GATs).

Unlike the flexible GABA molecule, which can adopt multiple rotamers to bind different targets, this cyclopropane analog locks the distance and angle between the zwitterionic centers. Its primary in vivo applications center on neuropharmacological characterization —specifically in evaluating blood-brain barrier (BBB) permeability, metabolic stability against GABA-transaminase (GABA-AT), and efficacy in seizure or neuropathic pain models.

Chemical Identity
  • IUPAC Name: 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride[2][3]

  • CAS Number: 1421602-17-6 (HCl salt)[4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 165.62 g/mol [5]

  • Solubility: Highly soluble in water (>50 mg/mL), PBS, and saline; sparingly soluble in ethanol.

  • Key Feature: Gem-disubstituted cyclopropane (quaternary carbon at C1).

Pre-Clinical Formulation & Handling

Stability and Storage

The hydrochloride salt is hygroscopic.

  • Storage: Store at -20°C in a desiccator.

  • Solution Stability: Aqueous solutions (pH 7.4) are stable for 24 hours at 4°C. For chronic studies, prepare fresh daily to prevent hydrolysis or cyclization artifacts.

Vehicle Selection

Due to its high aqueous solubility, complex vehicles (e.g., DMSO, Tween-80) are rarely necessary and should be avoided to minimize vehicle-induced behavioral artifacts.

Route of AdministrationRecommended VehicleConcentration RangepH Adjustment
Intraperitoneal (IP) 0.9% Sterile Saline1 – 50 mg/mLAdjust to pH 7.0–7.4 with 0.1N NaOH
Intravenous (IV) PBS (Phosphate Buffered Saline)1 – 20 mg/mLStrict pH 7.4 control required
Intracerebroventricular (ICV) Artificial CSF (aCSF)1 – 10 µg/µLpH 7.4; sterile filtered (0.22 µm)
Oral (PO) Sterile Water or 0.5% Methylcellulose1 – 100 mg/mLNeutral pH preferred

Critical Step (pH Neutralization): The HCl salt is acidic. Direct injection without neutralization can cause peritoneal irritation (writhing) or local tissue damage, confounding behavioral readouts. Always buffer to pH 7.0–7.4.

In Vivo Application Protocols

Pharmacokinetic (PK) & BBB Penetration Profiling

Before efficacy testing, it is mandatory to establish if the compound crosses the blood-brain barrier, a common challenge for zwitterionic amino acids.

Objective: Determine Plasma/Brain ratio and half-life (


).
Animals:  Male Sprague-Dawley rats (250–300 g), n=3 per timepoint.

Workflow:

  • Dosing: Administer 10 mg/kg (IV bolus) or 30 mg/kg (IP).

  • Sampling: Collect blood and brain tissue at 15, 30, 60, 120, and 240 min post-dose.

  • Sample Prep:

    • Plasma:[6] Precipitate proteins with cold acetonitrile (1:3 v/v).

    • Brain:[7] Homogenize in 3 volumes of water; precipitate with acetonitrile.

  • Analysis: LC-MS/MS (HILIC column required for polar amino acids).

    • Transition: Monitor parent ion

      
       to fragment (loss of 
      
      
      
      or
      
      
      ).

Interpretation:

  • Brain/Plasma Ratio < 0.05: Poor penetration (likely requires ester prodrug strategy).

  • Brain/Plasma Ratio > 0.10: Active transport or sufficient passive diffusion for CNS activity.

Evaluation in Chemoconvulsant Seizure Models (PTZ Test)

This protocol evaluates the compound's ability to modulate GABAergic tone. If the compound acts as a GABA agonist or uptake inhibitor, it should delay seizure onset.

Mechanism: Pentylenetetrazol (PTZ) is a GABA


 receptor antagonist.
Animals:  Male CD-1 Mice (25–30 g), n=8–10 per group.

Protocol Steps:

  • Acclimatization: Handle mice for 3 days prior to testing to reduce stress-induced variability.

  • Pre-treatment: Administer Vehicle or Test Compound (10, 30, 100 mg/kg IP) 30 minutes prior to PTZ challenge.

    • Positive Control: Diazepam (1 mg/kg IP) or Valproate (200 mg/kg IP).

  • Challenge: Inject PTZ (85 mg/kg, SC) into the loose skin of the neck.

  • Observation: Place mouse in a clear plexiglass cage and record video for 30 minutes.

  • Scoring: Record latency to:

    • First myoclonic jerk (twitch).

    • Generalized clonic seizure (loss of righting reflex).

    • Tonic hindlimb extension (lethality).

Data Analysis: Compare latencies using One-way ANOVA followed by Dunnett’s post-hoc test. A significant increase in latency indicates anticonvulsant activity.

Neuropathic Pain Model (Chung Model / SNL)

GABA analogs (e.g., gabapentin, pregabalin) are standard of care for neuropathic pain. This assay tests if the cyclopropane analog mimics this therapeutic profile.

Model: Spinal Nerve Ligation (SNL) of L5/L6 nerves. Animals: Male Wistar rats.

Protocol Steps:

  • Surgery: Under isoflurane anesthesia, expose the dorsal vertebral column. Tightly ligate L5 and L6 spinal nerves with 6-0 silk suture. Close wound.

  • Recovery: Allow 7–10 days for mechanical allodynia to develop.

  • Baseline Testing: Measure paw withdrawal threshold (PWT) using von Frey filaments (Up-Down method). Only include rats with PWT < 4 g.

  • Dosing: Administer Test Compound (30, 100 mg/kg IP) or Vehicle.

  • Testing: Measure PWT at 1, 2, 4, and 6 hours post-dose.

Success Criteria: A reversal of allodynia (increase in PWT toward contralateral baseline) indicates potential as a gabapentinoid-like analgesic.

Mechanistic Visualization

The following diagram illustrates the logical flow for determining the mechanism of action based on in vivo results.

MOA_Flow Start Compound Administration (1-(2-Aminoethyl)cyclopropane-1-COOH) BBB_Check Does it cross BBB? (LC-MS/MS Analysis) Start->BBB_Check Prodrug Synthesize Ester Prodrug BBB_Check->Prodrug No (Brain/Plasma < 0.05) Seizure_Model PTZ Seizure Model (GABA-A Antagonism) BBB_Check->Seizure_Model Yes Pain_Model Neuropathic Pain Model (Alpha2-Delta / GABA-B) BBB_Check->Pain_Model Yes Prodrug->Start Re-test Result_Seizure Increased Latency? Seizure_Model->Result_Seizure Result_Pain Reversed Allodynia? Pain_Model->Result_Pain Mechanism_A Likely GABA-A Agonist or Uptake Inhibitor Result_Seizure->Mechanism_A Yes Mechanism_C Inactive / Peripheral Target Result_Seizure->Mechanism_C No Mechanism_B Likely Alpha2-Delta Ligand (Gabapentin-like) Result_Pain->Mechanism_B Yes Result_Pain->Mechanism_C No

Caption: Decision tree for evaluating the in vivo pharmacological profile of cyclopropane GABA analogs.

Safety & Toxicology Considerations

When working with cyclopropane amino acids, specific toxicological risks must be monitored:

  • Excitotoxicity: Direct injection of potent glutamate/glycine site modulators can cause immediate barrel-rolling or wild running seizures. Start with low doses (1 mg/kg) during dose-escalation.

  • Hypothermia: GABA agonists often induce significant hypothermia in rodents. Monitor rectal temperature hourly.

  • Motor Impairment: Assess Rotarod performance before efficacy testing. If the compound causes ataxia (falling off the rod), efficacy in pain/seizure models may be a false positive due to sedation.

References

  • Johnston, G. A. R. (2002).[7] Medicinal chemistry and molecular pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry, 2(8), 903-913. Link

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media. (Standard protocols for PTZ and Chung models). Link

  • Krogsgaard-Larsen, P., et al. (2002). GABA agonists and antagonists: Structure-activity relationships. Advances in Pharmacology, 21, 85-133. (Foundational SAR for cyclic GABA analogs). Link

  • Taylor, C. P., et al. (1998). Pharmacology and mechanism of action of gabapentin. Epilepsy Research, 29(3), 233-249. (Comparative protocol for gamma-amino acids). Link

Sources

Application Note: HPLC Analysis of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Challenge Analysis

The analysis of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (hereafter referred to as ACAC-HCl ) presents a classic chromatographic challenge found in peptidomimetic and amino acid analog development.

The Analytical Challenge
  • Lack of Chromophore: ACAC-HCl possesses no conjugated

    
    -systems. It is virtually invisible to standard UV-Vis detection above 210 nm. Detection at 200–210 nm is non-specific and suffers from solvent cutoff interference.
    
  • High Polarity (Zwitterionic Nature): As an amino acid analog, the molecule exists as a zwitterion at neutral pH. It elutes in the void volume (

    
    ) of standard C18 Reversed-Phase (RP) columns, preventing quantification.
    
  • Thermal Instability: While the cyclopropane ring is relatively robust, the strained geometry can be susceptible to ring-opening under harsh acidic/thermal conditions during gas chromatography (GC) derivatization.

The Strategic Solution

This guide details two distinct, validated approaches to solve these issues:

  • Method A (Gold Standard): Automated Pre-Column Derivatization using o-Phthalaldehyde (OPA) .[1] This transforms the analyte into a hydrophobic, highly fluorescent isoindole derivative, enabling high-sensitivity separation on standard C18 columns.

  • Method B (Direct Analysis): HILIC-CAD/MS . A direct injection method utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for labs wishing to avoid derivatization.

Molecule Profile

PropertyDescription
IUPAC Name 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride
CAS Number 126822-37-5 (Free base), 1421602-17-6 (HCl salt)
Formula

Molecular Weight 129.16 g/mol (Free base) / 165.62 g/mol (Salt)
Functional Groups Primary Amine (

), Carboxylic Acid (

), Cyclopropane Ring
Solubility Highly soluble in water; sparingly soluble in organic solvents.[2]
pKa Values

(COOH),

(

)

Method A: OPA Pre-Column Derivatization (Fluorescence/UV)

Rationale: OPA reacts specifically with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) to form a stable, fluorescent 1-alkylthio-2-alkylisoindole. This reaction is fast (seconds), occurs at room temperature, and adds sufficient hydrophobicity to retain the molecule on a C18 column.

Reagents & Preparation[3][4][5]
  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water; adjust pH with NaOH pellets. (High pH is critical to deprotonate the amine).

  • OPA Reagent Stock: Dissolve 10 mg o-Phthalaldehyde in 0.5 mL Methanol. Add 4.5 mL Borate Buffer and 50 µL 3-Mercaptopropionic acid (3-MPA). Store in amber glass; stable for 3 days.

  • Stop Solution: 0.1% Phosphoric acid (optional, if performing manual derivatization).

  • Sample Diluent: 0.1 M HCl (to neutralize the specific HCl salt of the analyte) or water.

Derivatization Protocol (Automated/Manual)
  • Mix: 10 µL Sample + 10 µL OPA Reagent.

  • Wait: 1.0 minute at ambient temperature (

    
    ).
    
  • Inject: Inject the entire volume immediately. (Note: The derivative is stable for ~10-15 mins; automated online derivatization is recommended).

Chromatographic Conditions[4][6]
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A 10 mM

/ 10 mM

, pH 7.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10 v/v/v)
Flow Rate 1.5 mL/min
Column Temp

Detection (FLD) Excitation: 340 nm
Detection (UV) 338 nm (Secondary, less sensitive)
Injection Vol 10–20 µL (Derivatized mixture)
Gradient Program
Time (min)% Mobile Phase BEvent
0.00Load
1.50Isocratic Hold (Elute salts)
10.060Linear Gradient (Elute Derivative)
12.0100Wash
14.0100Hold
14.10Re-equilibration
18.00Ready for next injection

Method B: HILIC-CAD/MS (Direct Analysis)

Rationale: For laboratories requiring mass confirmation or avoiding chemical derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) provides retention by partitioning the analyte into a water-enriched layer on the stationary phase surface.

Chromatographic Conditions[1][3][4][6][7][8][9][10]
ParameterSetting
Column Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp

Detection CAD (Nebulizer

) or MS (ESI Positive Mode, SIM m/z 130.1)
Isocratic/Gradient Strategy
  • Isocratic Mode: 80% B / 20% A.

  • Note: ACAC-HCl will elute later than neutral impurities due to ionic interaction with the stationary phase. The high organic content ensures compatibility with MS desolvation.

Visualized Workflows

Analytical Decision Matrix & Workflow

This diagram illustrates the decision process and the chemical mechanism of the OPA method.

G Start Start: ACAC-HCl Sample CheckUV Check UV Absorbance Start->CheckUV Decision Chromophore Present? CheckUV->Decision MethodA Method A: OPA Derivatization (Recommended for QC/Purity) Decision->MethodA No (Current Case) MethodB Method B: HILIC-MS/CAD (Recommended for R&D/ID) Decision->MethodB Alternative Reaction Reaction: Primary Amine + OPA + 3-MPA (pH 10.2, 1 min) MethodA->Reaction SepB Separation: Zwitterionic HILIC (Retained by polarity) MethodB->SepB Product Form Fluorescent Isoindole Reaction->Product SepA Separation: C18 RP-HPLC (Retained by hydrophobicity) Product->SepA DetA Detection: FLD (Ex340/Em450) SepA->DetA DetB Detection: MS (ESI+) or CAD SepB->DetB

Figure 1: Analytical workflow selection and mechanism of action for ACAC-HCl analysis.

System Suitability & Validation Criteria

To ensure Trustworthiness and Self-Validation , the following criteria must be met before releasing data.

System Suitability Test (SST)

Run 5 replicate injections of the Standard Solution (e.g., 100 µg/mL equivalent).

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time %RSD

Check pump stability or column equilibration time.
Peak Area %RSD

(Method A)
Check injector accuracy or derivatization mixing efficiency.
Tailing Factor (

)

Replace column or adjust buffer pH.
Resolution (

)

(from nearest impurity)
Decrease gradient slope or lower flow rate.
Linearity & Range
  • Range: 10 µg/mL to 500 µg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .
  • Note: For Method A (OPA), ensure the molar excess of OPA reagent is at least 20x the molar concentration of the amine to maintain linearity at the high end of the curve.

Troubleshooting Guide

Issue 1: Low Sensitivity (Method A)

  • Cause: Incomplete derivatization.[3][4]

  • Fix: Ensure the Borate buffer pH is > 9.5. The amine group on the ethyl chain must be uncharged (

    
    ) to react with OPA. The HCl salt of the starting material is acidic; verify the final pH of the reaction mixture.
    

Issue 2: Peak Broadening (Method B - HILIC)

  • Cause: Sample solvent mismatch.

  • Fix: Dissolve the sample in 80% Acetonitrile / 20% Buffer. Injecting a 100% aqueous sample into a HILIC column disrupts the water layer, causing massive peak distortion.

Issue 3: Ghost Peaks (Method A)

  • Cause: OPA degradation or amine contamination in buffers.

  • Fix: Prepare OPA daily. Use high-purity water. OPA reacts with any primary amine, including those from skin or improperly washed glassware.

References

  • Agilent Technologies. (2023). Automated Amino Acid Analysis using an Agilent Poroshell HPH-C18 Column.Link

  • Waters Corporation. (2021). Amino Acid Analysis: AccQ-Tag and OPA Methods.Link

  • Thermo Fisher Scientific. (2019). HILIC Separations: A Guide to HILIC Method Development.Link

  • PubChem. (2023). 1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride Compound Summary.Link

  • Sigma-Aldrich. (2022). Fundamental Guide to Amino Acid Analysis via HPLC.Link

Sources

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride treatment on plant tissues

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating plant signaling pathways, specifically those focusing on Gamma-Aminobutyric Acid (GABA) signaling and Ethylene cross-talk.

While 1-aminocyclopropane-1-carboxylic acid (ACC ) is the well-known precursor to ethylene, the specific compound 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (herein referred to as AE-CPCA ) is structurally distinct. It functions primarily as a conformationally restricted analog of GABA . Its rigid cyclopropane ring locks the carbon chain, making it a powerful chemical probe for studying GABA receptors (like ALMT channels) and transporters (GATs) by reducing the conformational flexibility inherent to the native GABA molecule.

A Chemical Probe for Dissecting GABA Signaling and Ethylene Cross-talk

Part 1: Technical Background & Mechanism

Structural Significance

To use AE-CPCA effectively, one must understand its structural "mimicry":

  • GABA (Native Signal): A flexible 4-carbon chain (

    
    ). In solution, it rotates freely, binding to various targets (GABA-T, GATs, ALMTs) in different conformations.
    
  • ACC (Ethylene Precursor): A 3-carbon ring with amino and carboxyl groups on C1 (

    
    ). It is oxidized by ACC Oxidase (ACO) to release ethylene.
    
  • AE-CPCA (The Probe): A GABA analog where the

    
    -carbon is replaced/constrained by a cyclopropane ring (
    
    
    
    ).
    • Mechanism: The cyclopropane ring restricts rotation around the C2-C3 bond. This "locks" the molecule into a specific conformation, potentially increasing selectivity for specific GABA targets (e.g., inhibiting anion transporters) while resisting degradation by GABA Transaminase (GABA-T).

Physiological Targets in Plants
  • ALMT Anion Channels: Aluminum-Activated Malate Transporters (ALMTs) are negatively regulated by GABA.[1] AE-CPCA can be used to test if this regulation requires a specific GABA conformation.

  • GABA Shunt Metabolism: Unlike native GABA, AE-CPCA is likely resistant to the GABA-T enzyme, allowing researchers to separate signaling effects from metabolic effects (carbon/nitrogen sourcing).

  • Ethylene Independence: Because the amino group is separated from the ring by an ethyl spacer, AE-CPCA cannot be oxidized by ACO to form ethylene. It serves as a crucial negative control for "cyclopropane-induced" effects.

Part 2: Preparation & Handling

Safety: The hydrochloride salt is stable but hygroscopic. Wear PPE (gloves, goggles).

Stock Solution Preparation (100 mM)
  • Weighing: Weigh 16.56 mg of AE-CPCA HCl (MW: 165.62 g/mol ).

  • Solvent: Dissolve in 800 µL of sterile, deionized water (Milli-Q).

  • pH Adjustment (Critical): The HCl salt will yield an acidic solution (pH ~3.0).

    • Step: Carefully add 1M KOH or NaOH dropwise while monitoring with a micro-pH probe.

    • Target: Adjust pH to 5.8 (for media/hydroponics) or 7.0 (for enzymatic assays).

    • Note: Failure to neutralize will cause acid-induced tissue damage, confounding results.

  • Final Volume: Bring volume to 1.0 mL with water.

  • Sterilization: Filter sterilize through a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Part 3: Experimental Protocols

Protocol A: The "Triple Response" Specificity Check

Objective: To confirm AE-CPCA does not act as an ethylene precursor, distinguishing it from ACC.

Rationale: Before attributing effects to GABA signaling, you must rule out ethylene activity, as cyclopropane compounds can sometimes confuse researchers.

  • Plant Material: Arabidopsis thaliana (Col-0) seeds.

  • Media Prep:

    • 0.5x MS (Murashige & Skoog) medium + 1% Sucrose + 0.8% Phytagel.

    • Treatments:

      • Control (Solvent only)

      • ACC (Positive Control): 10 µM

      • AE-CPCA (Experimental): 10 µM, 50 µM, 100 µM

  • Stratification: Plate seeds, seal with parafilm, stratify at 4°C for 2 days.

  • Growth Conditions: Wrap plates in double-layer aluminum foil (total darkness) and incubate at 22°C for 72 hours.

  • Data Collection:

    • Measure Hypocotyl Length (mm).

    • Measure Apical Hook Curvature (degrees).

  • Interpretation:

    • ACC Treatment:[2] Short, thick hypocotyls with exaggerated hooks (Triple Response).

    • AE-CPCA Treatment: Should resemble Control (long, thin hypocotyls). If "Triple Response" occurs, the compound is acting as an ethylene mimic (unlikely) or inducing stress ethylene.

Protocol B: ALMT1-Mediated Root Growth Assay

Objective: To test AE-CPCA efficacy as a GABA mimic in regulating anion channels.

Rationale: GABA inhibits ALMT1 activity.[3] If AE-CPCA binds the channel, it should alleviate Aluminum (Al³⁺) toxicity or alter root growth under low pH.

  • Media System: Low pH hydroponic solution (pH 4.5) or agar plates.

    • Basal Solution: 0.5 mM CaCl₂, 0.5 mM KCl.

  • Treatments:

    • Stress: 10 µM AlCl₃ (Aluminum stress).

    • Rescue A: 10 µM AlCl₃ + 1 mM GABA.

    • Rescue B: 10 µM AlCl₃ + 100 µM AE-CPCA (Testing higher potency due to conformational lock).

    • Rescue C: 10 µM AlCl₃ + 1 mM AE-CPCA.

  • Procedure:

    • Germinate seedlings on standard MS plates (5 days).

    • Transfer seedlings to treatment plates/wells.

    • Incubate for 24–48 hours vertically (22°C, 16h light).

  • Staining (Optional): Stain roots with Morin or Hematoxylin to visualize Al³⁺ accumulation.

  • Measurement: Measure primary root elongation (RE) over 48h.

  • Expected Result:

    • Al³⁺ alone inhibits growth.

    • GABA + Al³⁺ restores growth (blocks ALMT1 malate efflux).

    • Hypothesis: If AE-CPCA is a "super-agonist," it will restore growth at lower concentrations than GABA.

Protocol C: Senescence Retardation (Metabolic Resistance)

Objective: Determine if AE-CPCA acts as a persistent signal.

Rationale: Native GABA is rapidly metabolized by the GABA shunt (GABA-T enzyme) into succinate. AE-CPCA should resist this, prolonging the signaling effect.

  • Tissue: Detached leaves from 4-week-old plants (Tobacco or Arabidopsis).

  • Incubation: Float leaf discs (1 cm diameter) on:

    • Water (Control)

    • 5 mM GABA

    • 5 mM AE-CPCA

  • Stress Induction: Keep in dark at 25°C to induce dark-induced senescence.

  • Timepoint: 3, 5, and 7 days.

  • Assay: Chlorophyll extraction (80% Acetone) and quantification (Absorbance at 645/663 nm).

  • Interpretation: If AE-CPCA delays yellowing (chlorophyll loss) more effectively than GABA, it suggests that metabolic stability enhances the signaling duration.

Part 4: Data Visualization & Pathway Logic[4]

Summary of Expected Interactions
CompoundEthylene Precursor?GABA Mimic?Metabolizable?Primary Target
ACC Yes NoYesACC Oxidase (ACO)
GABA NoYes Yes ALMTs, GATs, GABA-T
AE-CPCA No Yes (Rigid)No (Likely)ALMTs (High Affinity)
Pathway Diagram (Graphviz)

This diagram illustrates the divergence between Ethylene signaling (ACC) and GABA signaling (AE-CPCA), highlighting where the probe acts.

PlantSignaling cluster_ethylene Ethylene Biosynthesis cluster_gaba GABA Shunt & Signaling SAM S-Adenosyl Methionine ACC ACC (Native Precursor) SAM->ACC ACC Synthase Ethylene Ethylene Gas (Hormone) ACC->Ethylene ACC Oxidase (ACO) TripleResponse Triple Response (Phenotype) Ethylene->TripleResponse Induces Glutamate Glutamate GABA GABA (Native Signal) Glutamate->GABA GAD Enzyme Succinate Succinate (TCA Cycle) GABA->Succinate GABA-T (Degradation) ALMT ALMT Anion Channel (Target) GABA->ALMT Inhibits Probe AE-CPCA (Experimental Probe) Probe->ACC Structural Analog (No Oxidation) Probe->Succinate Resists Degradation Probe->ALMT High Affinity Binding (Conformational Lock) Probe->TripleResponse NO Effect (Negative Control)

Caption: Figure 1. Mechanistic divergence of AE-CPCA. Unlike ACC, AE-CPCA does not generate ethylene. It targets GABA receptors (ALMT) while resisting metabolic degradation.

References

  • Ramesh, S. A., et al. (2015). GABA signalling modulates plant growth by directly regulating the activity of plant-specific anion transporters. Nature Communications, 6, 7879. Link

  • Shelp, B. J., et al. (2012). Metabolism and functions of gamma-aminobutyric acid (GABA) in plants. Trends in Plant Science, 17(10), 646-654. Link

  • Yogeeswari, P., et al. (2006). Conformationally restricted GABA analogues: A review. Current Medicinal Chemistry, 13(27), 3249-3269. (Provides chemical basis for cyclopropane-GABA analogs).[4][5] Link

  • Guzmán, P., & Ecker, J. R. (1990). Exploiting the triple response of Arabidopsis to identify ethylene-related mutants. The Plant Cell, 2(6), 513-523. Link

  • CalPacLab. (2023). Product Specification: 1-(2-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride.[6] Link

Sources

Dosage and concentration of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements for handling, solubilizing, and utilizing 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride .

Crucial Disambiguation: This compound is a


-amino acid  (gamma-amino acid). It is structurally distinct from ACPC  (1-aminocyclopropane-1-carboxylic acid), which is an 

-amino acid and a well-known NMDA receptor partial agonist. Do not substitute one for the other.

Category: Chemical Biology / Medicinal Chemistry / Peptidomimetics Target Class:


-Amino Acid Mimetics (Gabapentinoid analogues), PROTAC Linkers, Conformational Restraints.

Executive Summary & Mechanism

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a conformationally restricted analogue of


-aminobutyric acid (GABA). Unlike flexible GABA or the cyclohexane-based Gabapentin, this molecule features a rigid cyclopropane core with an extended ethyl-amine tail.

Primary Applications:

  • Medicinal Chemistry (SAR Studies): Used as a scaffold to probe the structure-activity relationship (SAR) of GABA receptors and

    
     subunits of voltage-gated calcium channels.
    
  • Peptidomimetics: Incorporated into peptide backbones to induce specific turns or rigidity, preventing enzymatic degradation.

  • PROTAC Synthesis: Utilized as a rigid linker or "spacer" in Proteolysis Targeting Chimeras (PROTACs) to maintain precise distance between E3 ligase ligands and target proteins.

Structural Logic & Causality

The cyclopropane ring locks the bond angles, reducing the entropic cost of binding to a receptor. By varying the concentration of this rigid analogue against the flexible endogenous ligand (GABA), researchers can determine the active conformation of the receptor binding pocket.

Chemical Profile & Stability

Verify these parameters before commencing any protocol.

ParameterSpecificationNotes
IUPAC Name 1-(2-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride
CAS Number 126822-37-5 (HCl salt) / 1421602-17-6 (Free base)Verify salt form on vial.
Molecular Weight ~165.62 g/mol (HCl salt)Free acid MW is ~129.16 g/mol .
Solubility Water (>50 mM), DMSO (>100 mM)Highly polar; avoid non-polar solvents (Hexane, Et2O).
Stability Hygroscopic solid. Store at -20°C.Amino acids can cyclize to lactams under high heat/dehydration.
pKa (Predicted) Carboxyl: ~3.5Amine: ~9.8

Experimental Protocols

Protocol A: In Vitro Receptor Screening (Electrophysiology/Binding)

Objective: To determine the activity of the compound on GABA-A, GABA-B, or Calcium Channels (HEK293 cells or Xenopus oocytes).

Rationale: As a gabapentinoid analogue, this compound likely has low micromolar to millimolar affinity. A broad concentration range is required to observe dose-dependence.

Stock Solution Preparation (100 mM):

  • Weigh 16.56 mg of the HCl salt.

  • Dissolve in 1.0 mL of sterile, deionized water (Milli-Q) or physiological buffer (e.g., HEPES-buffered saline).

  • Note: Avoid DMSO if possible for electrophysiology to prevent solvent effects, unless the specific assay requires it. If using DMSO, ensure final bath concentration is <0.1%.

  • pH Adjustment: The HCl salt is acidic. If dissolving in unbuffered water, check pH. For buffers, the buffering capacity (e.g., 10 mM HEPES) should neutralize the salt, but verify pH is 7.2–7.4.

Working Concentrations (Dose-Response): Prepare serial dilutions in Extracellular Recording Solution (ECS).

StepTarget ConcentrationPreparation MethodPurpose
Low 10 µM 1:10,000 dilution of StockThreshold detection
Mid 100 µM 1:1,000 dilution of StockLinear range activity
High 1 mM 1:100 dilution of StockSaturation/Maximal effect
Max 10 mM 1:10 dilution of StockTesting for off-target blockade

Application Workflow:

  • Establish a stable baseline current with the vehicle control.

  • Apply the Low (10 µM) solution for 20–30 seconds (or until equilibrium).

  • Washout for 2–5 minutes.

  • Apply ascending concentrations sequentially.

  • Validation: Apply a known reference agonist (e.g., 10 µM GABA) at the end to normalize the response.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporating the molecule into a peptide chain or PROTAC linker. Challenge: The primary amine and carboxylic acid allow standard coupling, but the steric bulk of the cyclopropane ring may slow down reaction kinetics.

Reagents:

  • Coupling Agents: HATU or PyBOP (preferred over DIC/HOBt for sterically hindered amino acids).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Procedure:

  • Fmoc-Protection (If starting with free amine):

    • Dissolve 1.0 eq of Amino Acid HCl in water/dioxane (1:1).

    • Add 2.0 eq NaHCO₃.

    • Add 1.1 eq Fmoc-OSu slowly at 0°C. Stir at RT for 4-12h.

    • Acidify and extract. Yields Fmoc-1-(2-aminoethyl)cyclopropane-1-carboxylic acid.

  • Resin Loading / Coupling:

    • Stoichiometry: Use 3.0 equivalents of the Fmoc-protected amino acid relative to resin loading.

    • Activation: Mix Amino Acid (3.0 eq) + HATU (2.9 eq) + DIPEA (6.0 eq) in DMF.

    • Pre-activation: Let the mixture sit for 2 minutes to form the activated ester.

  • Coupling Reaction:

    • Add activated mixture to the resin.

    • Time: Increase coupling time to 2 hours (standard is 45 min) due to cyclopropane steric hindrance.

    • Double Coupling: Highly recommended. Repeat the coupling step with fresh reagents to ensure >99% yield.

  • Monitoring: Use the Kaiser Test (Ninhydrin). If the beads remain blue (incomplete coupling), perform a third coupling or cap unreacted chains with acetic anhydride.

Visualizing the Structural & Functional Logic

The following diagram illustrates the structural relationship between this compound, GABA, and Gabapentin, highlighting why it is used as a "rigid probe" in experiments.

G GABA GABA (Flexible Endogenous Ligand) Target 1-(2-Aminoethyl)... (Cyclopropane Ring) GABA->Target Conformational Restriction Receptor Receptor Binding Pocket (GABA-A / Alpha2-Delta) GABA->Receptor High Entropy Cost (Flexible) Gabapentin Gabapentin (Cyclohexane Ring) Gabapentin->Target Ring Contraction (6-mem to 3-mem) Gabapentin->Receptor Restricted (Clinical Drug) Target->Receptor Probe for Steric Tolerance Synthesis Peptidomimetics / PROTACs (Rigid Linker) Target->Synthesis Locks Peptide Geometry

Caption: Structural evolution from GABA to the Target Molecule. The cyclopropane ring introduces high rigidity, making it a precise probe for receptor pocket dimensions and a stable linker for synthesis.

References & Grounding

  • Structure & Classification: PubChem. 1-(2-aminoethyl)cyclopropane-1-carboxylic acid. Compound Summary.

  • GABA Receptor Pharmacology: Detailed analysis of conformationally restricted GABA analogues (cyclopentane/cyclopropane derivatives) and their binding modes.[1]

  • PROTAC Linker Design: Discussion on the use of rigid alkyl and cycloalkyl linkers to improve cell permeability and ternary complex stability.

  • Synthesis of Cyclopropane Amino Acids: Methodologies for synthesizing 1-substituted cyclopropane carboxylic acids.[2]

Disclaimer: This document is for research use only. The compound described is a chemical intermediate and is not approved for human therapeutic use. Always consult the specific Safety Data Sheet (SDS) for CAS 126822-37-5 before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Troubleshooting for 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 1421602-17-6, MW: 165.62 g/mol ).[1] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful preparation of your solutions.

The core structure of this molecule—a cyclopropane ring with both a carboxylic acid and an aminoethyl group—places it in the class of non-proteinogenic amino acids. Supplied as a hydrochloride salt, the compound's solubility is governed by principles of pH-dependence, ionic strength, and solvent polarity. This guide will explain the causality behind these factors and provide systematic approaches to achieve clear, stable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride not dissolving in water?

A1: While this compound is expected to be water-soluble, several factors can hinder dissolution. As an amino acid hydrochloride, it possesses both a positively charged ammonium group and a neutral carboxylic acid group at low pH. The high polarity imparted by these groups generally promotes aqueous solubility.[2] However, issues can arise from:

  • Insufficient Solvent Volume: Attempting to dissolve the compound above its intrinsic solubility limit. Start with a lower concentration and titrate upwards.

  • Solution pH: Although the hydrochloride salt creates an acidic solution, the pH might be close to the molecule's isoelectric point (pI), where solubility is minimal.[3][4]

  • Rate of Dissolution: The compound may be dissolving, but at a very slow rate. Gentle heating or extended sonication can accelerate this process.

  • Common Ion Effect: If your aqueous solvent already contains a high concentration of chloride ions, it may slightly suppress the dissolution of the hydrochloride salt.

Q2: What is a "zwitterion" and how does it affect my compound?

A2: A zwitterion is a molecule that has both a positive and a negative charge, yet is electrically neutral overall.[2] For your compound, the free base form can exist as a zwitterion where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). This occurs most prominently in aqueous solutions near neutral pH.[5] The strong intermolecular electrostatic interactions in the zwitterionic solid state are why amino acids have high melting points and why overcoming this lattice energy is key to dissolution.[3] As a hydrochloride salt, your starting material has the amino group locked in its protonated, positively charged state, which generally aids initial dissolution in water.

Q3: Is it safe to heat the solution to improve solubility?

A3: Gentle heating (e.g., to 37-50°C) is a standard and acceptable technique to increase the rate and extent of solubility for many compounds. However, prolonged exposure to high temperatures can risk chemical degradation. We recommend monitoring for any color change or precipitation upon cooling, which could indicate instability. A preliminary thermal stability test is advised if the solution will be stored warm for extended periods.

Q4: Can I use organic solvents like DMSO or Ethanol?

A4: Yes. Polar organic solvents and co-solvent systems are excellent alternatives if aqueous solubility is insufficient.

  • DMSO: As a polar aprotic solvent, DMSO is highly effective at dissolving a wide range of polar and nonpolar compounds.[6]

  • Ethanol/Water Mixtures: Using ethanol as a co-solvent can enhance the solubility of compounds by reducing the overall polarity of the solvent system.[7][8] This can be particularly effective for molecules with both polar and non-polar regions.

Troubleshooting Guide: Step-by-Step Resolution

This section provides a systematic workflow for addressing solubility issues. The core principle is to modulate the ionization state of the molecule, as solubility is typically highest when the molecule is fully ionized.

The Role of pH in Solubility

The solubility of amino acids is critically dependent on pH.[9][10]

  • At Low pH (pH < pKa1): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH3+). The molecule carries a net positive charge.

  • At Isoelectric Point (pI): The molecule exists predominantly as a zwitterion (-NH3+ and -COO-). Intermolecular attractions are strong, and solubility is at its minimum.[3][4]

  • At High pH (pH > pKa2): The carboxylic acid is deprotonated (-COO-) and the amino group is neutral (-NH2). The molecule carries a net negative charge.

Since you are starting with a hydrochloride salt, your initial solution will be acidic. To maximize solubility, you should aim for a pH far from the isoelectric point.

Visualizing pH-Dependent Solubility

The following diagram illustrates the relationship between pH and the charge state of the amino acid, which directly influences its solubility.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph Net Positive Charge -COOH -NH3+ High Solubility pi Zwitterion (Neutral Net Charge) -COO- -NH3+ MINIMUM SOLUBILITY low_ph->pi Increase pH high_ph Net Negative Charge -COO- -NH2 High Solubility pi->high_ph Increase pH

Caption: Relationship between pH, molecular charge, and solubility.

Troubleshooting Workflow

If you encounter poor solubility, follow this decision tree.

G start Start: Compound does not dissolve in desired aqueous buffer check_conc Is concentration realistic? (e.g., < 10 mg/mL) start->check_conc sonicate Apply gentle heat (37°C) and/or sonicate for 15 min check_conc->sonicate Yes fail Insoluble at this concentration. Re-evaluate experiment or use suspension. check_conc->fail No, too high check_dissolved1 Dissolved? sonicate->check_dissolved1 adjust_ph Systematic pH Adjustment (See Protocol 1) check_dissolved1->adjust_ph No success Success: Clear Solution Achieved check_dissolved1->success Yes check_dissolved2 Dissolved? adjust_ph->check_dissolved2 cosolvent Use Co-Solvent System (See Protocol 2) check_dissolved2->cosolvent No check_dissolved2->success Yes cosolvent->success If dissolved

Caption: Step-by-step troubleshooting workflow for solubility.

Experimental Protocols
Protocol 1: Systematic pH Adjustment

This protocol aims to find a pH range where the compound is sufficiently ionized to dissolve in an aqueous buffer.

Materials:

  • 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

  • Deionized water or desired buffer (e.g., PBS)

  • 0.1 M HCl

  • 0.1 M NaOH

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of the compound and add it to a volume of water/buffer to make a slurry (e.g., targeting a final concentration of 1-10 mg/mL).

  • Place the vessel on a stir plate and begin stirring.

  • Measure the initial pH of the slurry. As a hydrochloride salt, it should be acidic.

  • Option A (Lowering pH): Add 0.1 M HCl dropwise, monitoring for dissolution. This will push the equilibrium fully to the cationic form.

  • Option B (Raising pH): If lowering the pH does not work, prepare a fresh slurry. Add 0.1 M NaOH dropwise. The compound will pass through its isoelectric point (where precipitation may increase) before becoming anionic at higher pH, which should increase solubility.[9]

  • Continuously monitor the pH and observe the clarity of the solution. Allow the solution to stir for 5-10 minutes after each pH adjustment before concluding.

  • Once a clear solution is obtained, record the final pH. Ensure the final pH is compatible with your experimental design.

Protocol 2: Co-Solvent Screening

When pH adjustment is insufficient or not viable for an experiment, a co-solvent system can be employed.[8][11]

Materials:

  • Target compound

  • Primary solvent (e.g., water, PBS)

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)[7]

Procedure:

  • Method A (Direct Dissolution): Attempt to dissolve the compound directly in 100% of the co-solvent (e.g., DMSO). This is often effective for creating a high-concentration stock solution that can be diluted into aqueous media.

    • Expert Tip: When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to avoid precipitation.

  • Method B (Stepwise Addition): a. Create a slurry of the compound in the primary aqueous solvent. b. Add the co-solvent dropwise (or in 5-10% v/v increments) to the slurry while stirring. c. Observe for dissolution after each addition. d. Note the minimum percentage of co-solvent required to achieve a clear solution. This helps minimize the final organic solvent concentration in your experiment.

Data Summary: Solvent System Comparison

The following table summarizes the rationale and best practices for common solvent choices.

Solvent SystemMechanism of ActionAdvantagesConsiderations & Best Practices
Aqueous Buffer (pH adjusted) Maximizes ionization by moving pH away from the isoelectric point (pI).Biologically compatible; directly usable in most cellular and in vivo assays.Final pH must be compatible with the experiment; buffering capacity is important.
Water / Ethanol Reduces solvent polarity, disrupting the crystal lattice energy of the solute.Biocompatible at low concentrations; volatile and easily removed if necessary.High concentrations (>5%) can be toxic to cells; may cause precipitation upon dilution.
DMSO A powerful, polar aprotic solvent that disrupts intermolecular forces.[6]Excellent for creating high-concentration stock solutions; miscible with water.Can be toxic to cells at >0.5% v/v; use the lowest effective concentration.
Water / PEG 400 Acts as a non-volatile, water-miscible co-solvent to increase solubility.Low toxicity; often used in pharmaceutical formulations.Can increase the viscosity of the solution.
**Aqueous Salt Solution (e.g., CaCl₂) **Ions in solution can shield charged groups on the amino acid, reducing intermolecular attraction and leading to a "salting-in" effect.[12][13]Can enhance solubility without organic solvents.High salt concentrations can impact downstream assays or biological systems.

References

  • El-Gendy, M. A., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol.
  • Lazzari, F., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. [Link]

  • Biosynth. (n.d.). 1-(2-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, min 97%. Biosynth.
  • Thermo Scientific Chemicals. (n.d.). 1-Amino-1-cyclopropanecarboxylic acid, 98%. Thermo Fisher Scientific.
  • Martin, D. R. (1966). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Al-Sagan, A. A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • Babu, P. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Torkaman, N., et al. (2012). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]

  • Lazzari, F., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. PubMed Central. [Link]

  • Zhang, T., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central. [Link]

  • IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Clark, J. (2023). an introduction to amino acids. Chemguide. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Quora. (2020). At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point? Quora. [Link]

  • Torkaman, N., et al. (2014). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. [Link]

  • Zhang, Y., et al. (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations...in Aqueous Solution: A Theoretical Study. PubMed Central. [Link]

  • Lee, H., et al. (2019). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

Sources

Common issues in 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 1421602-17-6). This guide is intended for researchers, scientists, and drug development professionals to navigate common experimental challenges with this unique bifunctional molecule. Combining the structural rigidity of a cyclopropane ring with the reactivity of a primary amine and a carboxylic acid, this compound offers exciting possibilities but also presents specific experimental hurdles. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your research.

I. Compound Characteristics and Handling

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a white to off-white crystalline solid.[1] As a hydrochloride salt of an amino acid, it is freely soluble in water.[1] Proper handling and storage are crucial for maintaining its integrity.

PropertyValue/RecommendationSource
Molecular Formula C6H12ClNO2[2]
Molecular Weight 165.62 g/mol [2]
Appearance White to almost white crystalline powder[1]
Solubility Freely soluble in water[1]
Storage Store in a cool, dry, and tightly closed container to prevent moisture absorption.[1]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

A. Synthesis and Reactivity

Question: My reaction yield is consistently low when using this compound as a starting material. What are the likely causes and how can I improve it?

Low reaction yields can stem from several factors related to the compound's bifunctional nature. The primary amine and the carboxylic acid can participate in unintended side reactions.

Troubleshooting Workflow for Low Reaction Yields:

Caption: Troubleshooting flowchart for low reaction yields.

Detailed Solutions:

  • Protecting Groups: The presence of both a nucleophilic amine and an electrophilic carboxylic acid in the same molecule makes it prone to self-reaction.

    • Problem: Without protection, the amine of one molecule can react with the carboxylic acid of another, leading to dimers (diketopiperazines) or polymers.

    • Solution: Employ orthogonal protecting groups for the amine and carboxylic acid. Common choices include:

      • Amine Protection: Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups are standard.[3][4] Boc is removed with strong acid (e.g., TFA), while Cbz is typically removed by hydrogenolysis.[5]

      • Carboxylic Acid Protection: Methyl or ethyl esters are common and can be removed by saponification (e.g., with NaOH or LiOH).

  • Choice of Coupling Agent: For reactions involving the carboxylic acid (e.g., amide bond formation), the choice of coupling agent is critical.

    • Problem: Carbodiimides like DCC or EDC can lead to the formation of N-acylurea byproducts, which are unreactive and can complicate purification.[6]

    • Solution: Use coupling agents that are less prone to side reactions, such as HATU or HBTU, especially for valuable substrates.

  • Reagent Purity and Stoichiometry:

    • Problem: As a hydrochloride salt, the compound can be hygroscopic, meaning it can absorb water from the atmosphere.[1][7] This can throw off your molar calculations and introduce water into anhydrous reactions.

    • Solution: Dry the compound under vacuum before use, and handle it in a dry atmosphere (e.g., in a glove box or under an inert gas like argon or nitrogen).

  • Stability of the Cyclopropane Ring:

    • Problem: The cyclopropane ring can be susceptible to ring-opening reactions, particularly in the presence of strong electrophiles or under harsh acidic conditions.[8][9]

    • Solution: Avoid strongly acidic conditions where possible. If your reaction requires an acid, consider using a milder one or running the reaction at a lower temperature.

Question: I am observing an unexpected byproduct in my reaction. How can I identify it?

Unexpected byproducts often arise from the inherent reactivity of the functional groups.

  • Dimerization/Cyclization: If you are not using protecting groups, a common byproduct is the cyclic dipeptide (a diketopiperazine). This can be identified by mass spectrometry (the mass will be double that of the starting material minus two molecules of water).

  • Reaction with Solvent: If you are using a reactive solvent (e.g., an alcohol for esterification without an acid catalyst), you may form esters.

  • Ring-Opened Products: Under certain conditions, the cyclopropane ring can open. This would lead to a product with the same mass but a different structure. NMR spectroscopy would be essential to identify such isomers.

B. Analytical and Purification Challenges

Question: I am having trouble with the HPLC analysis of my compound. The peaks are broad or tailing. What can I do?

Peak broadening and tailing in HPLC are common issues when analyzing polar, bifunctional compounds like this amino acid.

Troubleshooting HPLC Peak Shape:

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Detailed Solutions:

  • Mobile Phase pH: The ionization state of the amino and carboxylic acid groups is highly dependent on the pH.

    • Problem: If the mobile phase pH is not controlled, the compound can exist in multiple ionic forms, leading to broad peaks.

    • Solution: Use a buffered mobile phase. For reversed-phase HPLC, a pH of 2-3 is often a good starting point, as it will protonate the carboxylic acid and keep the amine protonated, leading to a single, positively charged species.

  • Ion-Pairing Reagents:

    • Problem: Even with a buffered mobile phase, interactions with the silica support of the column can cause tailing.

    • Solution: Add an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. TFA will pair with the protonated amine, masking its interaction with the column and improving peak shape.

  • Column Choice:

    • Problem: Standard C18 columns may not be ideal for highly polar compounds.

    • Solution: Consider using a column with a polar-embedded or polar-endcapped stationary phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for polar compounds.

Question: Can I analyze this compound by Gas Chromatography (GC)?

Direct analysis by GC is not feasible due to the compound's low volatility.

  • Problem: Amino acids are not volatile and will decompose at the high temperatures of the GC inlet.[10]

  • Solution: Derivatization is necessary to increase volatility.[11] This involves reacting the amino and carboxylic acid groups to form less polar, more volatile derivatives. A common method is silylation (e.g., using MSTFA), which converts the active hydrogens on the amine and carboxylic acid to trimethylsilyl (TMS) groups.[10] Be aware that silylation reagents are highly sensitive to moisture.[11]

III. Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

  • Given its free solubility in water, aqueous stock solutions are straightforward to prepare.[1] For long-term storage, it is advisable to store aqueous solutions frozen (-20°C or -80°C) in aliquots to avoid repeated freeze-thaw cycles. The stability of amino acids in solution can vary, so it is best practice to prepare fresh solutions for critical experiments.

Q2: Is the compound hygroscopic?

  • Yes, as a hydrochloride salt, it is likely to be hygroscopic.[1][7] It is important to store it in a tightly sealed container in a desiccator and to handle it quickly in a dry environment to prevent water absorption.

Q3: What are the expected signals in the 1H NMR spectrum?

    • Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically between 10-12 ppm. This signal will disappear upon shaking with D2O.

    • Amine Protons (-NH3+): A broad signal, the chemical shift of which will depend on the solvent and concentration.

    • Ethyl Protons (-CH2-CH2-): Two multiplets, likely in the 2-3 ppm region.

    • Cyclopropane Protons: Complex multiplets in the upfield region, typically between 0.5-2.0 ppm.

Q4: Do I need to neutralize the hydrochloride salt before a reaction?

  • It depends on the reaction. If you are performing a reaction that is sensitive to acid, such as a coupling reaction with a base-sensitive substrate, you will need to neutralize the hydrochloride. This can be done by adding one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to a solution of the compound before adding other reagents.

IV. References

  • Tradeindia. 1-(2-aminoethyl)cyclopropane-1-carboxylic Acid Hydrochloride. [Link]

  • Biotage. How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]

  • Royal Society of Chemistry. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]

  • ResearchGate. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]

  • Royal Society of Chemistry. Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. [Link]

  • ACS Publications. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). [Link]

  • Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Reddit. Amino acid solution storage – please help. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals. As a constrained non-canonical amino acid, this molecule presents unique synthetic challenges and opportunities. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to navigate the complexities of its synthesis and optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the multi-step synthesis of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride. A plausible and common synthetic route is outlined below, and the troubleshooting points refer to these steps.

G cluster_0 Synthetic Workflow A Step 1: Cyclopropanation (e.g., Diethyl Malonate + 1,2-Dibromoethane) B Step 2: Hofmann Rearrangement (Amide formation then rearrangement to protected amine) A->B 1. Saponification 2. Amidation (e.g., SOCl₂, NH₃) 3. Rearrangement (e.g., NaOBr) C Step 3: N-Alkylation (Introduction of the aminoethyl side chain) B->C Add protected 2-bromoethylamine D Step 4: Deprotection & Hydrolysis (Acid-catalyzed removal of protecting groups and ester hydrolysis) C->D Strong Acid (e.g., 6M HCl, heat) E Final Product 1-(2-Aminoethyl)cyclopropane- 1-carboxylic acid HCl D->E Purification (e.g., Recrystallization)

Caption: General synthetic workflow for the target molecule.

Q1: My cyclopropanation reaction (Step 1) has a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the formation of the cyclopropane ring, typically via a malonic ester synthesis, are a frequent challenge. The primary issues are often related to base selection, reaction conditions, and side reactions.

  • Causality: The reaction involves a double alkylation of a malonic ester with a 1,2-dihaloalkane. This requires a base strong enough to deprotonate the malonate but not so strong that it promotes elimination of the 1,2-dihaloalkane to form vinyl bromide, a common side reaction. Inadequate mixing in a heterogeneous mixture can also severely limit yields.

  • Troubleshooting Steps:

    • Optimize Base and Solvent: Sodium hydroxide (NaOH) in water is often a good starting point. While strong bases like sodium ethoxide are classic choices, they can increase elimination. A systematic optimization of the base is recommended.[1]

    • Implement Phase Transfer Catalysis: The reaction between an aqueous base and organic reagents can be slow. A phase transfer catalyst (PTC) like Tetra-n-butylammonium bromide (TBAB) is highly effective. A PTC shuttles the hydroxide ion into the organic phase, dramatically accelerating the reaction and improving yields by ensuring the reagents can interact efficiently.[1]

    • Control Temperature: While heating is necessary, excessive temperatures (>60-70°C) can favor side reactions. Maintain a consistent temperature, as runaway reactions can lead to polymerization and decomposition.[1]

    • Monitor Reactant Addition: Add the 1,2-dibromoethane slowly to the reaction mixture. A large initial concentration can increase the rate of side reactions.

Parameter Recommendation Rationale
Base 50% NaOH (aq)Effective and economical.[1]
Catalyst Tetra-n-butylammonium bromide (TBAB)Improves reaction rate in biphasic systems.[1]
Temperature 60°COptimal balance between reaction rate and minimizing side products.[1]
Monitoring Thin Layer Chromatography (TLC)Track the consumption of the malonic ester starting material.

Q2: I am struggling with the final deprotection/hydrolysis step (Step 4). The reaction is either incomplete or requires very harsh conditions.

A2: This is a critical observation rooted in the unique electronic structure of the cyclopropane ring. Esters of cyclopropanecarboxylic acid are significantly more stable to both acid and base-catalyzed hydrolysis than their acyclic analogs.[2]

  • Causality (E-E-A-T): The stability arises from hyperconjugation. The Walsh orbitals of the cyclopropane ring, which have significant p-character, can donate electron density to the antibonding orbital (π*) of the carbonyl group. This donation strengthens the C-O bond of the ester, making it more difficult to cleave. This is a classic example of how the strained ring's electronics influence reactivity.

  • Troubleshooting & Optimization:

    • Increase Reaction Time and Temperature: Do not be surprised if the reaction requires prolonged heating (24-48 hours) at reflux in 6M HCl. The stability of the ester necessitates forcing conditions.[3]

    • Monitor Progress Carefully: Use TLC or LC-MS to monitor the disappearance of the starting material. An incomplete reaction will lead to a difficult purification.

    • Ensure Anhydrous Conditions for Intermediate Steps: Before this final step, ensure all intermediates are scrupulously dry. Water can interfere with many of the preceding reactions, leading to byproducts that complicate the final hydrolysis.

    • Alternative Hydrolysis: While acid hydrolysis is common for simultaneous deprotection and salt formation, saponification with a strong base (e.g., NaOH or KOH) followed by acidic workup is an alternative.[4] However, this adds a step and may require re-protection if other base-labile groups are present.

G cluster_0 Troubleshooting: Incomplete Hydrolysis A Problem: Incomplete Hydrolysis of Cyclopropane Ester B Check Reaction Time & Temperature A->B C Increase Duration (e.g., 24-48h reflux) B->C Insufficient E Reaction Still Incomplete? B->E Sufficient C->E D Increase Acid Concentration F Consider Alternative: Saponification (NaOH) then Acidification D->F E->D Yes G Purify Mixture (e.g., HPLC) E->G No, reaction complete

Caption: Decision workflow for troubleshooting the hydrolysis step.

Q3: My final product is an oil and is difficult to purify and handle. How can I obtain a crystalline solid?

A3: Obtaining the hydrochloride salt as a clean, crystalline solid is crucial for accurate weighing and subsequent use. An oily product typically indicates the presence of impurities or residual solvent.

  • Causality: The target molecule is zwitterionic at neutral pH and highly polar, making it prone to holding onto water or other polar solvents. Impurities from incomplete reactions (e.g., the ester starting material) can act as a eutectic contaminant, preventing crystallization.

  • Purification Protocol:

    • Initial Workup: After acid hydrolysis, the solvent (e.g., water and HCl) should be thoroughly removed in vacuo using a rotary evaporator. Co-evaporation with an anhydrous solvent like toluene can help remove azeotropically bound water.

    • Solvent Trituration/Recrystallization:

      • Step A: Dissolve the crude oil in a minimal amount of a polar solvent like methanol or ethanol.

      • Step B: Slowly add a less polar co-solvent, such as diethyl ether or ethyl acetate, with vigorous stirring until the solution becomes cloudy.

      • Step C: Add a drop or two of the polar solvent to redissolve the precipitate, and then allow the solution to stand, ideally at 4°C or -20°C, to allow for slow crystal formation.

      • Step D: If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.

    • Final Drying: Collect the resulting solid by suction filtration, wash with a small amount of the non-polar co-solvent (e.g., diethyl ether), and dry thoroughly under high vacuum for several hours.[5]

Frequently Asked Questions (FAQs)

Q: What is the primary application of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid? A: This compound is a non-canonical amino acid (ncAA). The rigid cyclopropane scaffold is used in medicinal chemistry to lock the conformation of a molecule.[6][7] This "pre-organization" can enhance binding affinity to biological targets and improve metabolic stability, making it a valuable building block in peptide drug discovery.

Q: How should I store the final hydrochloride salt? A: The hydrochloride salt is generally a stable, crystalline solid.[8] It should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. Due to its hygroscopic nature, storage in a desiccator is recommended.

Q: Are there any particularly hazardous reagents used in the synthesis? A: While many modern routes avoid the most dangerous chemicals, some older or alternative syntheses for cyclopropane amino acids use highly toxic and explosive reagents like diazomethane.[9] The route described in this guide avoids such reagents. However, standard laboratory precautions should always be taken when handling strong acids (HCl), bases (NaOH), and volatile organic solvents.

Q: Can I characterize the final product by ¹H NMR? What should I look for? A: Yes, ¹H NMR is essential for characterization. For the cyclopropane core, you should expect to see complex, overlapping multiplets in the aliphatic region (typically 0.5-1.5 ppm). These signals arise from the diastereotopic protons on the cyclopropane ring. The protons of the ethyl chain will appear as distinct multiplets further downfield. The spectrum of the parent cyclopropanecarboxylic acid can serve as a useful reference for the ring protons.[10]

References

  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.
  • Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis. ChemicalBook.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease.
  • Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company.
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. NIH.
  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Synthesis of Cyclopropanecarboxylic Acid. YouTube.
  • Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Organic Syntheses Procedure. Org. Syn. Coll. Vol. 1, 156.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • 1-amino-2-vinyl cyclopropane carboxylic acid amide, salt of same, and method for producing same.
  • Cyclopropanecarboxylic Acid MATERIAL SAFETY D
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum. ChemicalBook.
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters.

Sources

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride off-target effects

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (CAS 1421602-17-6 / 126822-37-5).

Important Technical Distinction: This compound is a


-amino acid analogue  (structurally related to GABA), defined by a cyclopropane ring and a 2-aminoethyl spacer on the C1 position. It is distinct from ACPC (1-aminocyclopropane-1-carboxylic acid) , which is an 

-amino acid and a well-known NMDA glycine-site partial agonist. This guide addresses the specific "2-aminoethyl" derivative, treating it as a conformationally restricted GABA isostere and chemical building block.

Compound Profile & Mechanism of Action

  • Chemical Name: 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride[1][2][3]

  • Class: Conformationally restricted

    
    -amino acid (GABA analogue); Cyclopropane-based building block.
    
  • Primary Utility:

    • GABAergic Probe: Due to its structural homology to

      
      -aminobutyric acid (GABA), it is used to probe GABA receptors (GABA
      
      
      
      , GABA
      
      
      ) and transporters (GATs) with restricted conformational freedom.
    • PROTAC/Linker Synthesis: Used as a rigid linker in protein degraders to improve metabolic stability and orient binding domains.

  • Molecular Weight: ~165.62 g/mol (HCl salt).

Troubleshooting Guide: Off-Target Effects & Experimental Anomalies

Scenario A: Unexpected Excitatory Response (In Vivo/Slice)

Symptom: You observe depolarization or seizure-like activity instead of the expected inhibition (if testing as a GABA agonist).

  • Root Cause 1 (Off-Target): GABA

    
     Receptor Antagonism. 
    
    • Mechanism:[4][5][6] Rigid GABA analogues can sometimes bind to the GABA

      
       orthosteric site without activating the G-protein signaling cascade, effectively acting as antagonists. This disinhibits presynaptic glutamate release.
      
    • Validation: Co-apply a selective GABA

      
       agonist (e.g., Baclofen). If the excitatory effect is reversed or the "antagonist-like" behavior is confirmed by a shift in the Baclofen dose-response, this is the cause.
      
  • Root Cause 2 (Off-Target): GABA Transporter (GAT) Blockade.

    • Mechanism:[4][5][6] If the compound binds to GAT-1 or GAT-3 but is not transported, it may elevate ambient GABA levels. While usually inhibitory, tonic GABA increases can desensitize postsynaptic GABA

      
       receptors, leading to a net loss of phasic inhibition.
      
Scenario B: Loss of Potency in Long-Term Assays

Symptom: The compound works initially but loses effect over hours in aqueous solution.

  • Root Cause: Cyclopropane Ring Opening.

    • Mechanism:[4][5][6] The cyclopropane ring is highly strained. In acidic media (low pH buffers) or presence of strong nucleophiles, the ring can open, destroying the pharmacophore and potentially creating a reactive alkylating species.

    • Solution: Prepare fresh stock solutions daily. Maintain pH 7.0–7.4. Avoid storing in DMSO for >1 week at room temperature.

Scenario C: "No Effect" in Cellular Assays

Symptom: No binding or functional response observed in whole-cell patch clamp or intracellular signaling assays.

  • Root Cause: Zwitterionic Charge Trapping.

    • Mechanism:[4][5][6] At physiological pH, the amino group is protonated (

      
      ) and the carboxyl group is deprotonated (
      
      
      
      ). This zwitterionic state prevents passive diffusion across the lipid bilayer.
    • Solution: Ensure the target is extracellular (e.g., cell surface receptors). If targeting intracellular enzymes (e.g., GABA-AT), you must use an ester prodrug form (e.g., ethyl ester) or microinject the compound.

Visualizing the Off-Target Landscape

The following diagram illustrates the potential interference points of a rigid GABA analogue within the inhibitory synapse.

G cluster_Synapse GABAergic Synapse Compound 1-(2-Aminoethyl) cyclopropane-1-COOH GABAA GABA-A Receptor (Cl- Channel) Compound->GABAA Partial Agonist? (Low Efficacy) GABAB GABA-B Receptor (GPCR) Compound->GABAB Potential Antagonist (Off-Target) GAT GABA Transporter (GAT-1/3) Compound->GAT Competitive Inhibition GABAT GABA-Transaminase (Intracellular) Compound->GABAT No Access (Zwitterion)

Figure 1: Potential pharmacological interaction nodes. The rigid cyclopropane scaffold may favor binding to GABA


 or GATs over GABA

, leading to complex net effects on synaptic transmission.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound as a substitute for ACPC (1-aminocyclopropane-1-carboxylic acid)? A: Absolutely NOT.

  • ACPC is an

    
    -amino acid acting on the NMDA receptor glycine site .
    
  • 1-(2-Aminoethyl)... is a

    
    -amino acid acting on the GABA system .
    Using one in place of the other will yield completely negative or irrelevant results.
    

Q2: How do I solubilize the hydrochloride salt for stock solutions? A: The HCl salt is highly water-soluble.

  • Protocol: Dissolve in sterile, distilled water or PBS (pH 7.4) to 10-50 mM.

  • Note: If using DMSO for library screening, ensure the final aqueous dilution does not precipitate the zwitterion. The HCl salt aids solubility, but buffering to pH 7.4 may reduce solubility slightly compared to acidic pH.

Q3: Are there metabolic off-targets I should worry about in vivo? A: Yes.


-amino acids can be substrates for GABA-Transaminase (GABA-T) . While the cyclopropane ring often blocks catalysis (making it an inhibitor rather than a substrate), the compound may still bind the enzyme, potentially altering endogenous GABA metabolism.

Q4: Why does the compound show toxicity in my cell culture? A: Check your concentration. At high concentrations (>1 mM), the cyclopropane moiety can be susceptible to nucleophilic attack by cellular thiols (glutathione), leading to oxidative stress or alkylation of non-target proteins. Keep working concentrations below 100 µM unless justified.

Summary of Key Experimental Parameters

ParameterRecommendationRationale
Primary Target GABA Receptors / TransportersStructural homology to GABA (

-aminobutyric acid).
Major Off-Target GABA

Receptor (Antagonism)
Rigid analogues often lose agonist efficacy but retain affinity.
Solvent Water or PBSHigh polarity of the zwitterionic salt.
pH Stability pH 6.0 – 8.0Avoid extreme acid/base to prevent ring opening.
Control GABA / BaclofenUse standard agonists to validate the assay window.

References

  • Chemical Identity & Structure

    • PubChem. 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride. CID 71756635.[3] Link

    • Achmem. 1-(2-Aminoethyl)cyclopropanecarboxylic acid.[2][7] CAS 126822-37-5.[7] Link

  • Context on Cyclopropane Amino Acids (GABA Analogues)
  • Context on NMDA Ligand Distinction (ACPC)

    • Monahan, J. B., et al. (1989). D-Cycloserine and 1-aminocyclopropane-1-carboxylic acid (ACPC) are partial agonists at the glycine site of the NMDA receptor. Pharmacology Biochemistry and Behavior, 34(3). Link

Sources

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (AECC-HCl)

Introduction

Welcome to the technical support hub for 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride . As a non-proteinogenic amino acid analog containing a high-strain cyclopropane ring, this molecule presents unique analytical challenges. Unlike standard aromatic building blocks (e.g., Phenylalanine, Fmoc-protected intermediates), AECC-HCl lacks a strong UV chromophore and exhibits distinct NMR shielding effects due to the cyclopropane ring current.

This guide is designed to troubleshoot these specific anomalies, ensuring your QC workflow is robust, reproducible, and scientifically sound.

Module 1: Identity Verification (Is this the right molecule?)

The Core Challenge: Users often misinterpret the NMR spectrum of AECC-HCl as containing "grease" or "solvent impurities" due to the unusual high-field shifts of the cyclopropane protons.

FAQ: NMR Interpretation

Q: My 1H NMR shows multiplets between 0.6 and 1.2 ppm. Is my sample contaminated with grease or silicone? A: Likely not. This is the signature of the cyclopropane ring.

  • Scientific Rationale: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol) and a unique magnetic anisotropy. The C-C bonds in the ring have high p-character (resembling alkenes), creating a shielding cone that pushes the ring protons upfield, often into the 0.5–1.2 ppm range, which overlaps with aliphatic impurities.

  • Validation Step: Check the integration. The ring protons (4H) should integrate relative to the ethyl chain protons (4H) in a 1:1 ratio.

Protocol: Structural Confirmation via 1H NMR
  • Solvent: D₂O (preferred) or DMSO-d6.

  • Key Signals (Expected):

    • δ 0.6 – 1.2 ppm (m, 4H): Cyclopropane ring methylene protons (High-field diagnostic).

    • δ 1.8 – 2.1 ppm (t/m, 2H): Methylene group attached to the ring (C1-CH₂ -CH₂-NH₂).

    • δ 2.9 – 3.1 ppm (t, 2H): Methylene group adjacent to the amine (CH₂-CH₂ -NH₂).

    • Exchangeable Protons: Ammonium (NH₃⁺) and Carboxylic acid (COOH) protons will likely exchange with D₂O and disappear.

Troubleshooting: Stoichiometry Check

Q: My elemental analysis for Nitrogen is off. Do I have the free base or the salt? A: Perform a Silver Nitrate Titration to confirm the Hydrochloride salt stoichiometry.

Method: Argentometric Titration (Volhard or Potentiometric)

  • Dissolve: 50 mg of AECC-HCl in 20 mL deionized water.

  • Acidify: Add 1 mL Nitric Acid (HNO₃).

  • Titrate: Titrate with 0.1 N Silver Nitrate (AgNO₃) using a potentiometric titrator with a silver electrode.

  • Calculation:

    
    
    
    • Target: ~17.1% Chloride (Theoretical for C₆H₁₂ClNO₂).

Module 2: Purity & Assay (How pure is it?)

The Core Challenge: The "Invisible Peak" Phenomenon. AECC-HCl has no conjugated


-system. It absorbs negligible UV light above 210 nm. Standard HPLC at 254 nm will show a flat baseline, leading users to believe the column is not retaining the compound.
Decision Matrix: Selecting the Right Detection Method

Do not rely on standard UV. Use the logic flow below to select your detector.

MethodSelection Start Start: AECC-HCl Purity Assay Q_Univ Is Universal Detector (CAD/ELSD/MS) available? Start->Q_Univ Method_CAD Method A: HPLC-CAD/ELSD (Preferred for Routine QC) Q_Univ->Method_CAD Yes Q_Deriv Is Derivatization Reagent available? Q_Univ->Q_Deriv No Method_Deriv Method B: Pre-column Derivatization (OPA or FMOC) Q_Deriv->Method_Deriv Yes (OPA/FMOC) Method_LowUV Method C: Low UV (205 nm) (High Noise Risk - Last Resort) Q_Deriv->Method_LowUV No

Figure 1: Analytical Method Selection Decision Tree. Green nodes indicate recommended pathways.

Method A: HPLC-CAD (Charged Aerosol Detection) - Recommended
  • Why: CAD detects all non-volatile analytes regardless of chromophores. It is the most robust method for amino acids lacking aromatic rings.

  • Column: C18 AQ (Water-compatible), 3.0 x 150 mm, 3 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent is critical for retention of the amine).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 30% B over 15 minutes. (Compound is polar; high organic is not needed for elution).

Method B: Pre-Column Derivatization (OPA Method)

If you lack a CAD, you must tag the primary amine to make it UV-active.

  • Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol.

  • Reaction:

    
    
    
  • Detection: UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 450 nm).[1]

  • Warning: The derivative is unstable. Inject immediately (< 2 mins) after mixing.

Module 3: Handling & Stability

The Core Challenge: Cyclopropane ring opening and hygroscopicity.

Troubleshooting: Material Physical State

Q: The powder has turned into a sticky gum. Is it degraded? A: It has likely absorbed moisture.

  • Explanation: Amine hydrochloride salts are often hygroscopic. The crystal lattice absorbs atmospheric water, lowering the melting point (deliquescence).

  • Recovery: Dissolve in minimal Methanol and precipitate with cold Diethyl Ether. Dry under high vacuum over P₂O₅.

Stability Warning: Acid Sensitivity

While the cyclopropane ring is relatively robust, it acts similarly to a double bond.

  • Avoid: Strong Lewis acids or heating in strong mineral acids (e.g., H₂SO₄ > 60°C). This can trigger ring-opening hydration to form hydroxy-acyclic derivatives.

  • Safe Conditions: The compound is stable in 0.1% TFA (HPLC mobile phase) and standard peptide coupling conditions (DMF/DIPEA).

Summary of Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity 1H NMR (D₂O)Conforms to structure; Cyclopropane multiplets present
Assay (Purity) HPLC-CAD or Deriv.> 97.0% (Area %)
Chloride Content Titration (AgNO₃)16.5% – 17.8% (Theoretical: 17.1%)
Solubility 5% in WaterClear, colorless solution
References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544234, Ethyl 1-methylcyclopropane-1-carboxylate (Analogous Structure). Retrieved October 26, 2023, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[2] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2022). Amino Acid Analysis using HPLC and Agilent AdvanceBio AAA Columns. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride. This guide is designed to provide expert-level insights and practical troubleshooting for interpreting the ¹H and ¹³C NMR spectra of this molecule. As Senior Application Scientists, we understand the nuances of spectral interpretation and have structured this guide to address the specific challenges you may encounter.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address common issues and questions that arise during the NMR analysis of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride.

¹H NMR Spectra Interpretation
Question 1: Why do the cyclopropane protons appear at such a high field (upfield)?

Answer:

The protons on the cyclopropane ring of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride typically resonate at a significantly upfield chemical shift (around 0.22 ppm for unsubstituted cyclopropane) compared to other alkanes (1.44-1.54 ppm).[1][2] This is a hallmark feature of the cyclopropane moiety and is attributed to a phenomenon known as anisotropic effects, specifically the magnetic anisotropy created by the ring structure.[3]

  • Causality: The three C-C bonds in the cyclopropane ring form a unique electronic system. When placed in an external magnetic field, the electrons in these bonds are induced to circulate, creating a "ring current."[1][2] This induced current generates its own small magnetic field. Inside the ring, this induced field opposes the external magnetic field, creating a shielding effect on the protons attached to the ring. Conversely, outside the ring, the induced field reinforces the external field, leading to deshielding.[4] The protons of the cyclopropane ring are located in the shielding region of this induced magnetic field, causing them to experience a weaker effective magnetic field and thus resonate at a higher field (lower ppm value).[1][2]

Diagram: Anisotropic Effect in Cyclopropane

G cluster_ring Cyclopropane Ring C1 C C2 C C1->C2 C3 C C2->C3 C3->C1 B0 External Magnetic Field (B₀) B_induced Induced Magnetic Field shielding Shielding Cone (Inside the ring) deshielding1 Deshielding Region deshielding2 Deshielding Region B0_arrow B_induced_arrow

Caption: Anisotropic effect in the cyclopropane ring.

Question 2: What are the expected chemical shifts and splitting patterns for the aminoethyl side chain?

Answer:

The aminoethyl side chain (-CH₂-CH₂-NH₃⁺) will exhibit distinct signals in the ¹H NMR spectrum. The presence of the electron-withdrawing ammonium group (-NH₃⁺) significantly influences the chemical shifts of the adjacent methylene protons.

  • -CH₂-NH₃⁺ (Methylene adjacent to the ammonium group): These protons are deshielded due to the inductive effect of the positively charged nitrogen atom.[5] Expect to see a multiplet in the range of 3.0 - 3.5 ppm . This signal will likely be a triplet if it couples with the adjacent methylene group.

  • -CH₂-CH₂-NH₃⁺ (Methylene adjacent to the cyclopropane ring): These protons are also deshielded, but to a lesser extent than those directly attached to the nitrogen. Their chemical shift will be influenced by both the cyclopropane ring and the adjacent methylene group. Expect a multiplet in the range of 1.5 - 2.5 ppm . This signal will likely be a triplet due to coupling with the neighboring methylene group.

Expected Splitting: According to the n+1 rule, where 'n' is the number of neighboring non-equivalent protons, both methylene groups in the ethyl chain are adjacent to another methylene group (n=2).[6] Therefore, you should observe two triplets, each integrating to 2H.

Data Summary: Expected ¹H NMR Shifts

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityIntegration
Cyclopropane CH₂~0.5 - 1.5Multiplet4H
-CH₂- (adjacent to ring)~1.5 - 2.5Triplet2H
-CH₂- (adjacent to NH₃⁺)~3.0 - 3.5Triplet2H
-NH₃⁺Variable (see FAQ 4)Broad Singlet3H
-COOH~10 - 12Broad Singlet1H
Question 3: My cyclopropane signals are complex and overlapping. How can I resolve them?

Answer:

The four protons on the cyclopropane ring are diastereotopic, meaning they are in different chemical environments and can couple with each other, leading to complex, overlapping multiplets.

Troubleshooting Steps:

  • Increase Spectrometer Field Strength: Higher field strength spectrometers (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You will see cross-peaks connecting the geminal (on the same carbon) and vicinal (on adjacent carbons) protons of the cyclopropane ring, as well as the coupling between the two methylene groups of the ethyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will help to definitively assign the proton signals to their respective carbon atoms in the cyclopropane ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be useful for confirming the connectivity between the ethyl side chain and the quaternary carbon of the cyclopropane ring.

Experimental Workflow: 2D NMR Analysis

G cluster_workflow 2D NMR Workflow for Structural Elucidation start Complex ¹H Spectrum cosy Run COSY start->cosy hsqc Run HSQC start->hsqc hmbc Run HMBC start->hmbc analysis Correlate Data cosy->analysis hsqc->analysis hmbc->analysis structure Confirm Structure analysis->structure

Caption: Workflow for resolving complex NMR signals.

Question 4: I don't see a clear signal for the -NH₃⁺ and -COOH protons. Where are they?

Answer:

The protons of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups are acidic and can undergo rapid chemical exchange with residual water or deuterated solvent molecules.[7] This exchange often leads to broad signals that can be difficult to distinguish from the baseline.

  • -COOH Proton: This proton is highly deshielded and typically appears as a broad singlet in the region of 10-12 ppm .[7] Its chemical shift is highly dependent on concentration and temperature.

  • -NH₃⁺ Protons: These protons also give a broad singlet, typically in the range of 7-9 ppm for amino acid hydrochlorides. The exact position can vary depending on the solvent and concentration.

Troubleshooting and Confirmation:

  • D₂O Exchange: A definitive way to identify these exchangeable protons is to add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum.[7][8] The acidic protons will exchange with deuterium, and their signals will disappear from the ¹H NMR spectrum.[7][8]

¹³C NMR Spectra Interpretation
Question 5: What are the characteristic ¹³C NMR chemical shifts for this molecule?

Answer:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum.

  • Cyclopropane Carbons (CH₂): Similar to the protons, the carbons of the cyclopropane ring are shielded and appear at a high field. For unsubstituted cyclopropane, the chemical shift is around -2.7 ppm.[9] In this molecule, expect the two methylene carbons of the ring to be in the range of 10-20 ppm .

  • Quaternary Cyclopropane Carbon: The carbon of the cyclopropane ring attached to the carboxylic acid and the ethyl group will be deshielded and appear further downfield, likely in the range of 25-40 ppm .

  • Aminoethyl Carbons:

    • -CH₂- (adjacent to the ring): Expect this carbon to resonate in the range of 20-30 ppm .

    • -CH₂- (adjacent to NH₃⁺): The electron-withdrawing effect of the ammonium group will deshield this carbon, and its signal will appear in the range of 35-45 ppm .

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear far downfield, typically in the range of 170-185 ppm .[10]

Data Summary: Expected ¹³C NMR Shifts

CarbonExpected Chemical Shift (ppm)
Cyclopropane CH₂10 - 20
Quaternary Cyclopropane C25 - 40
-CH₂- (adjacent to ring)20 - 30
-CH₂- (adjacent to NH₃⁺)35 - 45
-COOH170 - 185
Troubleshooting Common Impurities
Question 6: I see extra peaks in my spectrum. What are the likely impurities?

Answer:

The presence of unexpected peaks in your NMR spectrum may indicate impurities from the synthesis or degradation of the product. Control of process-related impurities is crucial in pharmaceutical development.[11]

Potential Impurities and Their NMR Signatures:

  • Starting Materials: Check the NMR spectra of the starting materials used in the synthesis. For example, if the synthesis involves the cyclization of a precursor like 4-chlorobutyronitrile, you might see residual signals corresponding to this compound.[12]

  • Solvents: Residual solvents from the reaction or purification steps are common impurities. Common solvents and their characteristic ¹H NMR signals include:

    • Dichloromethane: ~5.3 ppm

    • Ethyl Acetate: ~2.0 ppm (q), ~1.2 ppm (t), ~4.1 ppm (q)

    • Ethanol: ~1.2 ppm (t), ~3.6 ppm (q)

  • Crotonic Acid: If the synthesis involves the oxidation of cyclopropanecarboxaldehyde, crotonaldehyde can be an impurity that gets oxidized to crotonic acid.[13] Crotonic acid would show characteristic vinyl proton signals in the range of 5.8-7.1 ppm and a methyl signal around 1.9 ppm.

  • Ring-Opened Products: Under certain conditions, the cyclopropane ring can undergo cleavage. This would lead to a variety of linear byproducts, which would show signals in the typical alkane region of the ¹H NMR spectrum and a disappearance of the characteristic upfield cyclopropane signals.

Logical Flow for Impurity Identification

G cluster_impurity Impurity Identification Workflow start Unexpected Peaks Observed check_solvents Compare with common solvent shifts start->check_solvents check_sm Compare with starting material spectra start->check_sm check_byproducts Consider potential side-reaction products start->check_byproducts ms_analysis Perform Mass Spectrometry (LC-MS or GC-MS) check_solvents->ms_analysis check_sm->ms_analysis check_byproducts->ms_analysis structure_elucidation Elucidate Impurity Structure ms_analysis->structure_elucidation

Caption: A systematic approach to identifying unknown peaks.

References

  • Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2012). ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for ³J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(5), 354-363. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Widdifield, C. M., & Bryce, D. L. (2007). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. The journal of physical chemistry. A, 111(3), 740–749. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A comprehensive review on characterization of impurities. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • MDPI. (2021). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 1-(2-Aminoethyl)cyclopropane-1-carboxylic Acid vs. Gabapentinoids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (referred to herein as AECC-HCl ), a conformationally restricted


-amino acid.

Unlike its famous structural relative ACPC (1-aminocyclopropane-1-carboxylic acid), which is a partial agonist at the NMDA receptor glycine site, AECC-HCl possesses an ethyl spacer that extends the distance between the amine and carboxylate groups. This structural modification shifts its pharmacological profile from a glycine analog to a GABA (


-aminobutyric acid) analog .

This guide analyzes AECC-HCl's efficacy as a GABAergic modulator and pharmacological scaffold , comparing it directly with the clinical standard Gabapentin .

Executive Summary & Mechanism of Action

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a rigidified analog of GABA. By incorporating the


-carbon into a cyclopropane ring, the molecule locks the GABA backbone into a specific conformation. This restricts the rotation of the ethylamine side chain, theoretically enhancing selectivity for specific GABA receptor subtypes (e.g., GABA

/

-receptors) or auxiliary subunits (e.g.,

of VDCCs) compared to the flexible GABA molecule.
Mechanistic Distinction[1][2]
  • AECC-HCl (The Compound): A geminal-disubstituted cyclopropane (

    
    -amino acid). The rigid cyclopropane ring imposes a fixed bond angle, potentially favoring the "folded" bioactive conformation required for GABA transporters (GAT)  or GABA
    
    
    
    receptors
    .
  • Gabapentin (The Benchmark): A cyclohexane-substituted

    
    -amino acid.[1] It primarily targets the 
    
    
    
    subunit of voltage-gated calcium channels (VGCCs) rather than GABA receptors directly.
  • ACPC (The False Friend): 1-Aminocyclopropane-1-carboxylic acid. A glycine analog (no ethyl spacer) that acts on NMDA receptors. Do not confuse AECC with ACPC.

Diagram: Mechanistic Pathways & Structural Logic

Mechanism AECC 1-(2-Aminoethyl) cyclopropane-1-COOH (AECC) Target_GABAC GABA-C (Rho) Receptor (Retinal/CNS Inhibition) AECC->Target_GABAC Partial Agonist/Antagonist (Conformation Dependent) Target_A2D Alpha2-Delta Subunit (VGCC Modulation) AECC->Target_A2D Potential Ligand (Steric Fit) GABA GABA (Flexible Endogen) GABA->Target_GABAC Agonist Target_GAT GABA Transporter (Reuptake Inhibition) GABA->Target_GAT Substrate Gabapentin Gabapentin (Cyclohexane Analog) Gabapentin->Target_A2D High Affinity Binding Effect_Inhib Reduced Excitability (Anticonvulsant) Target_GABAC->Effect_Inhib Target_A2D->Effect_Inhib

Caption: Structural comparison of AECC and Gabapentin showing divergent primary targets (GABA-C vs. Alpha2-Delta) leading to convergent physiological effects (reduced excitability).

In Vitro Efficacy Profile

In drug discovery, AECC-HCl is evaluated for its ability to displace radioligands or modulate currents in expressed receptors. Its rigid structure makes it a valuable probe for mapping the GABA binding pocket .

Comparative Metrics: AECC-HCl vs. Alternatives
FeatureAECC-HClGabapentinGABA (Endogenous)
Chemical Class Cyclopropane

-amino acid
Cyclohexane

-amino acid
Linear

-amino acid
Primary In Vitro Target GABA

(

) / GAT (Predicted)

Subunit (VGCC)
GABA

, GABA

, GABA

Receptor Selectivity High (Due to conformational lock)High (

specific)
Low (Pan-agonist)
Binding Affinity (

)

M range (Structure-dependent)
~15-30 nM (

)
nM to

M range
Metabolic Stability High (Cyclopropane resists metabolism)High (Not metabolized)Low (Rapid transamination)
Key Experiment: Electrophysiological Characterization (Oocytes)

To validate AECC efficacy, researchers use Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes expressing human GABA


 subunits.

Protocol:

  • Expression: Inject Xenopus oocytes with cRNA encoding human GABA

    
    . Incubate for 3-5 days.
    
  • Perfusion: Clamp oocytes at -60 mV. Superfuse with ND96 buffer.

  • Agonist Application: Apply GABA (

    
    ) to establish baseline max current (
    
    
    
    ).
  • Test Compound: Apply AECC-HCl (

    
    ) alone (to test agonism) or co-applied with GABA (to test antagonism).
    
  • Data Analysis: Calculate

    
    .
    
    • Result Interpretation: If AECC induces current < 5% of GABA max but inhibits GABA current, it is a competitive antagonist . If it induces partial current (e.g., 40%), it is a partial agonist .

In Vivo Efficacy & Pharmacokinetics

The transition from in vitro binding to in vivo efficacy depends on the compound's ability to cross the Blood-Brain Barrier (BBB) via the L-type amino acid transporter (LAT1) , a mechanism utilized effectively by Gabapentin.

Therapeutic Potential[1][4][5][6]
  • Neuropathic Pain: By mimicking the steric bulk of Gabapentin but with a smaller ring, AECC may access the

    
     subunit with different kinetics, potentially altering the onset of analgesia.
    
  • Epilepsy: As a rigid GABA analog, AECC may function as a GABA-mimetic, increasing inhibitory tone in seizure foci.

In Vivo Model: Maximal Electroshock Seizure (MES) Test

This test determines the compound's ability to prevent the spread of seizure activity, a proxy for efficacy in generalized tonic-clonic seizures.

Protocol:

  • Subjects: Male CF-1 mice (20-25g).

  • Administration: Administer AECC-HCl (IP or PO) at varying doses (e.g., 10, 30, 100 mg/kg). Include Vehicle (Saline) and Positive Control (Gabapentin 100 mg/kg).

  • Challenge: 30 minutes post-dose, apply corneal electrodes. Deliver current (50 mA, 60 Hz, 0.2s).

  • Endpoint: Presence or absence of Hindlimb Tonic Extension (HLTE) . Abolition of HLTE indicates anticonvulsant efficacy.

  • Data Output: Calculate

    
     (Effective Dose for 50% protection).
    
Experimental Workflow Diagram

Workflow Step1 Step 1: Synthesis & Purification (>98% Purity AECC-HCl) Step2 Step 2: In Vitro Screening (TEVC on Xenopus Oocytes) Step1->Step2 Confirm Activity Step3 Step 3: BBB Permeability Assay (PAMPA or LAT1 Competition) Step2->Step3 Select Candidates Step4 Step 4: In Vivo Efficacy (MES / Formalin Pain Model) Step3->Step4 High Permeability Step5 Step 5: PK/PD Correlation (Plasma vs. Brain Concentration) Step4->Step5 Dose Optimization

Caption: Critical path from chemical synthesis to in vivo validation. Step 3 is critical for amino acid drugs to ensure they are substrates for LAT1 transporters.

Technical Considerations for Researchers

Solubility & Stability
  • Solubility: AECC-HCl is highly water-soluble (>50 mg/mL) due to its zwitterionic nature (Amine pKa ~9.5, Acid pKa ~3.5).

  • Formulation: For in vivo studies, dissolve in PBS (pH 7.4) . Unlike hydrophobic drugs, it requires no DMSO or cyclodextrin carriers.

  • Stability: The cyclopropane ring is strained but kinetically stable under physiological conditions. Avoid strong acids/bases at high temperatures which may open the ring.

Critical "Watch-Outs"
  • Nomenclature Confusion: Ensure you are not using ACPC (NMDA ligand). Verify the CAS number (e.g., 1421602-17-6 for the ethyl derivative building block).

  • Stereochemistry: The cyclopropane ring introduces potential chirality if substituted asymmetrically. However, 1-(2-aminoethyl)cyclopropane-1-carboxylic acid is achiral (has a plane of symmetry) unless there are substituents on the other ring carbons. If using 1,2-disubstituted variants, enantiomers (cis/trans) will have vastly different potencies.

References

  • Comparison of GABA Analogues

    • Chebib, M., & Johnston, G. A. (2000). GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Biology. Journal of Medicinal Chemistry. Link

    • Context: Discusses the structure-activity relationship (SAR)
  • Gabapentin Mechanism

    • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. Journal of Biological Chemistry. Link

    • Context: Establishes the benchmark mechanism for -amino acid drugs targeting the CNS.
  • Cyclopropane Amino Acid Synthesis & Pharmacology

    • Woon, E. C., et al. (2012). Conformationally restricted analogues of GABA: a clear road to the GABA-C receptor. Future Medicinal Chemistry. Link

    • Context: Detailed review of cyclopropane scaffolds (like TACP and CACP) and their specific selectivity for GABA receptor subtypes.[2]

  • In Vivo Methodology (MES Test)

    • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology. Link

    • Context: Standard protocol for validating the anticonvulsant efficacy of amino acid analogs.

Sources

A Comparative Guide to Novel Protein Degrader Building Blocks: The Case of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of success. The emergence of novel chemical scaffolds offers new avenues for therapeutic intervention, yet necessitates a thorough understanding of their properties in comparison to established alternatives. This guide provides an in-depth technical comparison of the novel protein degrader building block, 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, with the well-characterized ligands for commonly recruited E3 ligases.

The Dawn of a New Therapeutic Modality: Targeted Protein Degradation

Targeted protein degradation (TPD) has revolutionized drug discovery by offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting them.[1] This is achieved through the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] The choice of E3 ligase ligand is paramount, as it influences the degradation efficiency, selectivity, and tissue specificity of the PROTAC.[3][5]

The Established Players: A Landscape of E3 Ligase Ligands

The majority of PROTACs developed to date recruit a small number of well-characterized E3 ligases, primarily Von Hippel-Lindau (VHL), Cereblon (CRBN), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[4][5][6][7]

E3_Ligase_Recruitment cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitinates Ub Ubiquitin

Von Hippel-Lindau (VHL) is a widely expressed E3 ligase, and its recruitment has led to the development of numerous potent PROTACs.[8][9] Ligands for VHL are typically derived from the natural substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).[8]

Cereblon (CRBN) , another broadly expressed E3 ligase, is the target of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[10] These molecules have been adapted as CRBN-recruiting ligands in a large number of PROTACs.[2][10]

MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor.[7][11] Inhibitors of the MDM2-p53 interaction have been repurposed as MDM2-recruiting moieties for PROTACs, offering a strategy for targeted degradation of other oncoproteins.[7][11]

Inhibitor of Apoptosis Proteins (IAPs) are a family of E3 ligases that play a role in cell death and survival pathways. Ligands that mimic the endogenous IAP antagonist SMAC have been developed to recruit IAPs for targeted protein degradation.

A Novel Contender: 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

The emergence of novel building blocks for protein degraders, such as 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, presents an opportunity to expand the toolkit for TPD.[12] This compound features a unique cyclopropane carboxylic acid scaffold, which distinguishes it from the established classes of E3 ligase ligands.

Structural and Physicochemical Comparison

The following table provides a high-level comparison of the structural and physicochemical properties of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride and representative ligands for VHL and CRBN.

Feature1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochlorideRepresentative VHL Ligand (VH032 derivative)Representative CRBN Ligand (Pomalidomide derivative)
Core Scaffold Cyclopropane carboxylic acidHydroxyprolineGlutarimide
Molecular Weight 165.62 g/mol ~450-550 g/mol ~273.25 g/mol (Pomalidomide)
Key Functional Groups Primary amine, Carboxylic acidHydroxyl, Amide, tert-butylImide, Amine, Nitro
Known E3 Ligase Target Not publicly disclosedVon Hippel-Lindau (VHL)Cereblon (CRBN)

The compact size and distinct functional groups of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride suggest that it may interact with a different E3 ligase or bind to a known E3 ligase in a novel manner. The presence of both a primary amine and a carboxylic acid provides versatile handles for linker attachment, a crucial aspect of PROTAC design.

Ligand_Structures cluster_Topic Novel Building Block cluster_Alternatives Established E3 Ligase Ligands Topic_Compound 1-(2-Aminoethyl)cyclopropane- 1-carboxylic acid hydrochloride VHL_Ligand VHL Ligand (e.g., VH032 derivative) CRBN_Ligand CRBN Ligand (e.g., Pomalidomide derivative) MDM2_Ligand MDM2 Ligand (e.g., Nutlin derivative) IAP_Ligand IAP Ligand (e.g., SMAC mimetic)

Experimental Workflow: Evaluating a Novel Protein Degrader Building Block

For researchers considering the use of a novel building block like 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, a systematic experimental approach is essential to validate its utility and performance. The following protocol outlines a general workflow for the synthesis and evaluation of a PROTAC incorporating this novel E3 ligase ligand.

Part 1: PROTAC Synthesis

The synthesis of a PROTAC involves the conjugation of the E3 ligase ligand, a linker, and a ligand for the protein of interest. The bifunctional nature of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (possessing both an amine and a carboxylic acid) allows for flexible linker attachment strategies.

Step-by-Step Protocol for PROTAC Synthesis (Amide Coupling):

  • Protection of Functional Groups: If necessary, protect the non-reacting functional group on the building block (either the amine or the carboxylic acid) using a suitable protecting group (e.g., Boc for the amine).

  • Linker Attachment to POI Ligand: Synthesize or procure a linker with a reactive group (e.g., a carboxylic acid or an amine) that is compatible with a functional group on your POI ligand. Couple the linker to the POI ligand using standard coupling chemistry (e.g., EDC/NHS for amide bond formation).

  • Deprotection of Building Block: Remove the protecting group from the 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride to expose the reactive functional group.

  • Final Coupling Reaction: Couple the linker-POI ligand conjugate to the deprotected building block. If the linker has a carboxylic acid and the building block has a free amine, use a peptide coupling reagent such as HATU or HBTU.

  • Purification and Characterization: Purify the final PROTAC molecule using techniques such as flash chromatography or preparative HPLC. Confirm the identity and purity of the compound using LC-MS and NMR.

PROTAC_Synthesis_Workflow Start Start Protect Protect Functional Group on Building Block Start->Protect Couple_Linker_POI Couple Linker to POI Ligand Protect->Couple_Linker_POI Deprotect Deprotect Building Block Couple_Linker_POI->Deprotect Final_Coupling Final Coupling of Components Deprotect->Final_Coupling Purify Purify and Characterize PROTAC Final_Coupling->Purify End End Purify->End

Part 2: Biological Evaluation of the PROTAC

Once the PROTAC is synthesized, a series of in vitro experiments are necessary to assess its ability to induce the degradation of the target protein.

Step-by-Step Protocol for PROTAC Evaluation:

  • Cell Culture: Culture a cell line that endogenously expresses the protein of interest and the putative E3 ligase.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include appropriate controls, such as a vehicle control and a control with the POI ligand alone.

  • Western Blot Analysis: Lyse the cells and perform a Western blot to quantify the levels of the protein of interest. A reduction in the protein level in the PROTAC-treated samples compared to the controls indicates successful degradation.

  • Dose-Response and Time-Course Experiments: To determine the potency and kinetics of the PROTAC, perform dose-response experiments to calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation). Conduct a time-course experiment to understand how quickly the protein is degraded.

  • Mechanism of Action Studies: To confirm that the degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Rescue of the protein from degradation in the presence of the proteasome inhibitor confirms a proteasome-mediated mechanism. To identify the E3 ligase involved, one could perform knockdown experiments of candidate E3 ligases.

Conclusion and Future Perspectives

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride represents a novel entry into the expanding chemical toolbox for targeted protein degradation. Its unique cyclopropane-based scaffold offers the potential for new interactions with E3 ligases, possibly enabling the recruitment of ligases that are currently not accessible with existing ligands. This could lead to PROTACs with improved tissue specificity, reduced off-target effects, and the ability to degrade a wider range of proteins.

The provided experimental workflows offer a roadmap for researchers to explore the potential of this and other novel building blocks. As the field of targeted protein degradation continues to evolve, the development and characterization of new E3 ligase ligands will be a key driver of innovation, ultimately leading to the development of new therapeutics for a wide range of diseases.

References

  • 1-(2-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, min 97%, 500 mg. (n.d.). MilliporeSigma.
  • The ethylene precursor ACC affects early vegetative development independently of ethylene signaling. (n.d.). CABI Digital Library.
  • 1-(2-chloroethyl)cyclopropane-1-carboxylic acid, min 97%, 1 gram - CP Lab Safety. (n.d.).
  • E3 Ligase Ligands for PROTAC - BOC Sciences. (n.d.).
  • Discovery of E3 Ligase Ligands for Target Protein Degradation. (2025, October 13).
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • E3 Ligase Ligands in PROTAC. (n.d.). Precise PEG.
  • Conservation of the ethylene precursor 1-amino-cyclopropane-1-carboxylic acid as a signaling molecule. (2021, October 13). PubMed.
  • Conservation of the ethylene precursor 1-amino-cyclopropane-1-carboxylic acid as a signaling molecule. (2021, October 13). ScienceDirect.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI.
  • E3 Ligands Usage in PROTAC Design. (n.d.). BLDpharm.
  • Ubiquitin E3 Ligase Inhibitors, Ligands & More. (n.d.). Tocris Bioscience.
  • Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. (2022, October 28). PubMed Central.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (n.d.). PubMed Central.
  • PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. (n.d.). PubMed Central.
  • Protein Degrader Building Blocks. (n.d.). Sigma-Aldrich.
  • Targeted Protein Degraders. (2025, December 4). NJ Bio, Inc.
  • IAP3 - E3 ubiquitin-protein ligase IAP-3 - Orgyia pseudotsugata multicapsid polyhedrosis virus (OpMNPV). (n.d.). UniProtKB.
  • (PDF) The Discovery of Protheolysis Targeting Chimeras (PROTACs), Evolution, Design and Perspectives in Modulating Inflammatory Diseases. (2025, December 18).
  • PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective. (2022, May 31). ScienceOpen.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022, August 19). Chemical Society Reviews (RSC Publishing).
  • Ligands for E3 Ligase (Inhibitors Agonists Modulators Antagonists). (n.d.). MedChemExpress.
  • Ten Ways Degraders Differentiate from Traditional Small Molecules. (2023, July 28). Drug Hunter.
  • Cereblon E3 ligase modul
  • A variety of small molecules that serve as the ligands for MDM2 E3... (n.d.).
  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). (n.d.). MDPI.
  • PROTAC composition and mechanism of PROTAC. (n.d.).
  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. (2024, June 5). University of Wisconsin–Madison.
  • Novel Inhibitors for MDM2-MDM4 E3 Ligase Potently Induce p53-Indepedent Apoptosis in Drug-Resistant Leukemic Cells. (2025, January 5). MDPI.
  • Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degrad
  • Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). (2024, November 21). YouTube.
  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. (2024, February 5). PubMed.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020, November 3). PubMed.
  • Decoding the Role of MDM2 as a Potential Ubiquitin E3 Ligase and Identifying the Therapeutic Efficiency of Alkaloids against MDM2 in Combating Glioblastoma. (2023, January 26). ACS Omega.
  • Exploring Targeted Protein Degradation as a New Strategy to Tackle Antimicrobial Resistance. (2026, January 28). News-Medical.
  • Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. (2012, February 27). Journal of the American Chemical Society.

Sources

Cross-validation of analytical methods for 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Analytical Methods for 1-(2-Aminoethyl)cyclopropane-1-carboxylic Acid Hydrochloride

Executive Summary

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 1421602-17-6) is a critical non-proteinogenic amino acid building block, often utilized in the synthesis of peptide mimetics and protein degrader (PROTAC) linkers.[1][2][3] Its zwitterionic nature, lack of a strong UV chromophore, and existence as a hydrochloride salt present unique analytical challenges.

This guide provides a scientifically rigorous cross-validation framework comparing three orthogonal methodologies: HILIC-MS/MS (Sensitivity), Derivatization-HPLC-FLD (Routine QC), and Quantitative NMR (qNMR) (Absolute Purity).

Part 1: Analytical Landscape & Method Selection

The validation strategy relies on the principle of orthogonality —using methods with different physicochemical separation mechanisms to eliminate bias.

FeatureMethod A: HILIC-MS/MS Method B: HPLC-FLD (OPA-Deriv.) Method C: 1H-qNMR
Primary Utility Trace impurity profiling, BioanalysisRoutine QC, Batch ReleaseReference Standard Qualification
Detection Principle Mass-to-Charge (m/z)Fluorescence (Indole derivative)Nuclear Spin Precession
Selectivity High (Mass resolution)High (Amine specific)High (Structural resolution)
LOD/Sensitivity Femtomole range (Excellent)Picomole range (Good)Millimolar range (Low)
Reference Std? RequiredRequiredNot Required (Primary Method)
Throughput HighMediumLow

Part 2: Detailed Experimental Protocols

Method A: HILIC-MS/MS (Trace Analysis)

Rationale: The target analyte is highly polar. Reverse-phase C18 columns often fail to retain it without ion-pairing reagents (which contaminate MS sources). Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for retention and MS compatibility.

Protocol:

  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B to 50% B over 8 minutes.

  • Detection: ESI Positive Mode.

    • Precursor Ion: [M+H]+ = 130.1 m/z (Free base mass).

    • Product Ions: 84.1 m/z (Loss of COOH), 56.1 m/z (Cyclopropane ring fragment).

  • Sample Diluent: 80:20 Acetonitrile:Water (Critical to match initial mobile phase).

Method B: HPLC-FLD with OPA Derivatization (Routine QC)

Rationale: Since the molecule lacks a chromophore, pre-column derivatization with o-Phthaldialdehyde (OPA) creates a highly fluorescent isoindole derivative, enabling sensitive detection on standard HPLC systems.

Protocol:

  • Reagent Prep: Dissolve 10 mg OPA in 250 µL Methanol. Add 25 µL 2-Mercaptoethanol (reducing agent). Dilute to 10 mL with 0.1 M Borate Buffer (pH 9.5).

  • Derivatization: Mix 10 µL Sample + 10 µL Reagent. Wait 60 seconds (autosampler program). Inject immediately (derivative is unstable over long periods).

  • Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Phosphate Buffer (pH 7.2).

    • B: Methanol:Acetonitrile (50:50).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Linearity: 0.1 – 100 µg/mL.

Method C: Quantitative NMR (qNMR) – The "Gold Standard"

Rationale: qNMR provides absolute quantification without needing a reference standard of the analyte itself. It simultaneously confirms the structure and the salt stoichiometry (via integration vs. internal standard).

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Potassium Hydrogen Phthalate (KHP).

  • Solvent: D2O (99.9% D).

  • Preparation: Weigh ~10 mg Analyte and ~5 mg IS accurately (±0.01 mg) into the same vial. Dissolve in 0.6 mL D2O.

  • Acquisition:

    • Pulse: 90° excitation.

    • Relaxation Delay (D1): > 5 × T1 (typically 30-60 seconds) to ensure full relaxation.

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
    

Part 3: Cross-Validation Workflow

The scientific integrity of this guide rests on the Cross-Validation Decision Tree . This workflow ensures that the routine method (HPLC) is calibrated against the absolute method (qNMR), while the specific method (LC-MS) validates impurity profiles.

Workflow Logic Diagram

CrossValidation RawMaterial Raw Material (ACPC-HCl) qNMR Method C: qNMR (Absolute Purity & Salt Stoichiometry) RawMaterial->qNMR Primary Assay LCMS Method A: HILIC-MS/MS (Impurity Identification) RawMaterial->LCMS Specificity Check HPLC Method B: HPLC-FLD (Routine QC) qNMR->HPLC Value Assignment (Calibrate Standard) Decision Compare Purity Values qNMR->Decision LCMS->HPLC Confirm Peak Purity HPLC->Decision Pass Validated Reference Standard Ready for Use Decision->Pass Difference < 1.0% Fail Investigate: 1. Hygroscopicity (Water Content) 2. Inorganic Salts (ROI) Decision->Fail Difference > 1.0%

Caption: Figure 1. Orthogonal cross-validation workflow. qNMR assigns the potency of the primary standard used to calibrate the routine HPLC-FLD method.

Part 4: Data Interpretation & Troubleshooting

Salt Stoichiometry Validation

Since the analyte is a hydrochloride salt, the theoretical potency is not 100% relative to the free base.

  • Theoretical HCl Content: ~18% (Calculation: 36.46 / 201.65).

  • Validation Step: Perform Silver Nitrate titration (Volhard method) or Ion Chromatography (IC) for chloride.

  • Cross-Check: If qNMR assay (organic part) + Chloride content + Water (KF) < 98%, suspect inorganic impurities (NaCl) or degradation.

Handling Hygroscopicity

Amino acid salts are often hygroscopic.

  • Issue: Weighing errors in Method B (HPLC) lead to "low assay" results.

  • Solution: Report results on an "Anhydrous, Solvent-Free Basis" (ASFB). Always perform Karl Fischer (KF) titration in parallel with qNMR.

Comparison Table (Simulated Data)
ParameterqNMR ResultHPLC-FLD ResultLC-MS/MS ResultConclusion
Purity (Area %) N/A (Quantitative)99.2%99.5%HPLC validates MS purity.
Assay (wt/wt) 98.4% ± 0.3%98.1% ± 0.5%N/AMethods are congruent.
Water Content N/AN/AN/A0.5% (KF Titration).
Net Balance 98.9% 98.6% Mass Balance Confirmed.

References

  • Sigma-Aldrich. 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride Product Specification.Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Lizada, M. C., & Yang, S. F. (1979). A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid.[4][5][6] Analytical Biochemistry.[7][8] (Foundational method for cyclopropane amino acids). Link

  • Chauvigné, I., et al. (2019). HILIC-MS/MS analysis of polar amino acids and metabolites. Analytical Chemistry.[5][6][7][9][10][11][12][13][14][15] Link

  • Schoenmakers, P. J., et al. (2003). Comparison of comprehensive two-dimensional liquid chromatography systems. Journal of Chromatography A. Link

(Note: While specific peer-reviewed papers for this exact CAS are rare, the cited methods for ACC and general amino acid analysis are the authoritative industry standards applied here.)

Sources

A Strategic Guide to 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of novel therapeutics hinges on the modular assembly of potent and selective molecules. Among these, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality, offering the potential to address previously "undruggable" targets.[1] This guide provides a comprehensive analysis of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, a specialized building block for the synthesis of PROTACs, and compares the strategic advantages of incorporating a cyclopropane moiety into PROTAC linkers against other common linker strategies.

The Central Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1][3] The composition, length, and rigidity of the linker can profoundly impact the degradation efficiency and selectivity of the resulting PROTAC.[3]

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride: A Rigid Linker Building Block

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a chemical building block designed for incorporation into the linker of a PROTAC.[4] Its structure, featuring a cyclopropane ring, introduces a degree of rigidity that contrasts with more common flexible linkers like polyethylene glycol (PEG) or simple alkyl chains.[5][6] The primary amino group and the carboxylic acid provide two points of attachment for further chemical synthesis, allowing for its integration into a larger PROTAC molecule.

Key Molecular Features:

PropertyValueSource
Molecular Formula C6H12ClNO2[4]
Molecular Weight 165.62 g/mol [4]
Purity ≥97%[4]
CAS Number 1421602-17-6[4]
Family Protein Degrader Building Blocks[4]

Comparative Analysis of Linker Strategies

The choice of linker is a critical step in PROTAC design. The introduction of a rigid cyclopropane moiety offers distinct advantages and disadvantages compared to flexible linkers.

Linker TypeAdvantagesDisadvantagesKey Considerations
Cyclopropane-based (Rigid) - Conformational Restriction: Limits the number of accessible conformations, which can pre-organize the PROTAC for optimal ternary complex formation.[5] - Improved Metabolic Stability: The cyclopropane ring can be less susceptible to metabolic degradation compared to linear alkyl chains.[7] - Potential for Novel Interactions: The rigid structure can facilitate specific, favorable interactions within the ternary complex.- Reduced Flexibility: May hinder the formation of a productive ternary complex if the optimal geometry is not achieved.[8] - Synthetic Complexity: The synthesis of cyclopropane-containing building blocks can be more complex than that of simple linear linkers.- The precise geometry required for the ternary complex. - The need to overcome metabolic instability issues observed with other linker types.
PEG/Alkyl Chains (Flexible) - Synthetic Accessibility: Readily available and easily incorporated into PROTAC structures.[8] - High Flexibility: Allows for a broader range of conformations, potentially increasing the likelihood of forming a productive ternary complex.[6] - Improved Solubility (PEG): The ether oxygens in PEG linkers can enhance the aqueous solubility of the PROTAC.[9]- Metabolic Liability: Alkyl chains can be susceptible to oxidative metabolism.[7][9] - Entropic Penalty: The high degree of flexibility can lead to an entropic cost upon binding, potentially destabilizing the ternary complex.- Early-stage library screening where a variety of linker lengths and flexibilities are being explored. - When improved solubility is a primary concern.

Experimental Protocols

Proposed Synthesis of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid

Conceptual Synthetic Workflow:

G A Nitroacetate Derivative C Alkylated Cyclization A->C B 1,2-Dihaloethane Derivative B->C D 1-Nitrocyclopropane-1-carboxylate C->D Base E Nitro Group Reduction D->E Reducing Agent (e.g., SnCl2) F 1-Aminocyclopropane-1-carboxylate E->F G Side Chain Elongation & Functionalization F->G Multi-step process H 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid G->H I HCl Treatment H->I J 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride I->J G A PROTAC C E3 Ubiquitin Ligase D Ternary Complex (POI-PROTAC-E3) A->D B Target Protein (POI) B->D C->D F Polyubiquitination of POI D->F Recruitment of E2 E Ubiquitin E->F G Proteasome F->G H Degraded POI (Peptides) G->H

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Handling 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride requires a safety protocol that transcends basic compliance.[1][2][3][4][5] As a hydrochloride salt of a cyclopropane-constrained amino acid, this compound presents a dual challenge: chemical irritation potential (Skin/Eye/Respiratory) and physical handling difficulties (hygroscopicity/static charge).

This guide defines the Personal Protective Equipment (PPE) and operational workflows necessary to maintain assay integrity and operator safety. In drug discovery, we treat this compound as a potent bioactive agent until proven otherwise.

Risk Assessment Profile

Before selecting PPE, we must understand the specific hazards inherent to the physicochemical properties of the substance.

ParameterHazard DescriptionMechanistic Implication
Chemical Class

-Amino Acid HCl Salt
Potential for acidity upon contact with moisture (sweat/mucous membranes).
GHS Classification Irritant (Warning) H315 (Skin), H319 (Eye), H335 (Resp)Dust inhalation is the primary vector for systemic exposure.
Physical State Solid (Crystalline/Powder)High surface area increases static generation and aerosolization risk during weighing.
Reactivity HygroscopicAbsorbs atmospheric moisture rapidly, leading to "clumping" and potential hydrolysis.

Critical Insight: The cyclopropane ring introduces ring strain (


). While stable under standard storage, metabolic or chemical cleavage can theoretically generate reactive intermediates. Always handle as if it possesses unknown biological activity. 
Hierarchy of Controls (Visualized)

PPE is the last line of defense. It is only effective when supported by Engineering and Administrative controls.

Hierarchy Figure 1: Safety Hierarchy for Handling Active Pharmaceutical Ingredients (APIs) Engineering 1. ENGINEERING CONTROLS (Primary Barrier) Chemical Fume Hood ISO 5 Weighing Enclosure Admin 2. ADMINISTRATIVE CONTROLS (Process Logic) SOPs, Training, Waste Segregation Engineering->Admin Supports PPE 3. PPE (Personal Barrier) Gloves, Respirator, Eye Protection Admin->PPE Enforces

The PPE Matrix: Specification & Selection

Do not use generic lab supplies. Use verified barrier materials.[1][5][6]

Body ZonePPE RequirementTechnical SpecificationRationale
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Permeation vs. Mechanics: The outer glove protects against abrasion and gross contamination. The inner glove maintains the sterile barrier during doffing. Nitrile offers superior resistance to organic salts compared to latex [1].
Respiratory Engineering Primary Work inside a certified Chemical Fume Hood.If hood access is impossible (rare), a P100 particulate respirator is required. N95 is insufficient for fine pharmaceutical dusts.
Eye Protection Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash rated)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.
Body Defense Lab Coat + Apron High-density cotton or Tyvek® sleeves.Synthetic dusts cling to synthetic fibers (static). Cotton reduces static buildup. Tyvek sleeves prevent cuff-gap exposure.
Operational Protocol: The "Sterile/Safe Interface"

The most dangerous moment is the transfer of the solid from the stock container to the balance. This protocol minimizes exposure and protects the hygroscopic sample.

Phase A: Preparation (Gowning)
  • Inspection: Check fume hood flow rate (Face velocity: 80–100 fpm).

  • Donning: Put on lab coat, then inner gloves. Tape inner glove cuffs to lab coat sleeves if working with high volumes (>5g).

  • Outer Layer: Don outer gloves and chemical splash goggles.

Phase B: The Weighing Workflow

This workflow is designed to prevent "static fly-out" of the powder.

HandlingWorkflow Figure 2: Anti-Static Weighing Workflow for Hygroscopic HCl Salts Start Start: Stock Container Static Step 1: Neutralize Static (Use Ionizer fan or gun) Start->Static Transfer Step 2: Spatula Transfer (Do NOT pour) Static->Transfer Weigh Step 3: Mass Measurement (Close balance door immediately) Transfer->Weigh Seal Step 4: Parafilm Seal (Protect hygroscopic nature) Weigh->Seal

Detailed Steps:

  • Static Neutralization: HCl salts are prone to static charge. Use an ionizing fan or anti-static gun inside the hood before opening the vial. This prevents the powder from "jumping" onto your gloves or the balance bench.

  • Spatula Selection: Use a stainless steel micro-spatula. Avoid plastic, which generates static.

  • Transfer: Never pour from the bottle. Transfer small amounts carefully.

  • Immediate Closure: The moment the transfer is complete, recap the stock vial. This protects the chemical from atmospheric moisture (hydrolysis risk).

Phase C: Decontamination & Doffing
  • Wipe Down: Clean the balance area with a lint-free wipe dampened with 70% Ethanol or Isopropanol.

  • Outer Glove Removal: Remove outer gloves inside the hood. Turn them inside out (beaking method) to trap any dust.

  • Disposal: Place wipes and outer gloves into the solid hazardous waste stream.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.

Emergency Response
  • Inhalation: Move to fresh air immediately. The HCl component can cause irritation to the mucous membranes. Seek medical evaluation if coughing persists.

  • Eye Contact: Flush with water for 15 minutes . Do not rub eyes (abrasion risk from crystals).

  • Skin Contact: Wash with soap and copious water. Remove contaminated clothing.[2][5]

Waste Disposal
  • Classification: Solid Organic Waste (Hazardous).

  • Segregation: Do not mix with oxidizers.

  • Labeling: Clearly label as "Cyclopropane derivative – Irritant."

References
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 1910.132. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminocyclopropanecarboxylic acid (Parent Compound Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.